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Foundational

An In-Depth Technical Guide to 4-chloro-4'-hydroxybenzophenone: Structure, Synthesis, and Applications

Introduction 4-chloro-4'-hydroxybenzophenone (CBP) is a disubstituted aromatic ketone of significant interest in the fields of pharmaceutical sciences and material engineering. Structurally, it is a derivative of benzoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-chloro-4'-hydroxybenzophenone (CBP) is a disubstituted aromatic ketone of significant interest in the fields of pharmaceutical sciences and material engineering. Structurally, it is a derivative of benzophenone, featuring a chlorine atom and a hydroxyl group at the para positions of its two phenyl rings. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties, making it a highly valuable precursor in organic synthesis.

Its most prominent role is as a key intermediate in the synthesis of Fenofibrate, a widely prescribed lipid-lowering drug.[1][2][3] Beyond this, CBP serves as a building block for heat-resistant polymers and as a functional component in UV stabilizers and other specialized chemical applications.[2][4][5]

This guide provides a comprehensive technical overview of 4-chloro-4'-hydroxybenzophenone, designed for researchers, chemists, and drug development professionals. We will delve into its molecular characteristics, detail established synthesis and analytical protocols, explore its primary applications, and summarize critical safety information, grounding all technical claims in authoritative references.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in chemical reactions and its suitability for various applications. 4-chloro-4'-hydroxybenzophenone's structure is defined by a central carbonyl group linking two substituted phenyl rings. The electron-withdrawing nature of the chlorine atom and the carbonyl group, contrasted with the electron-donating hydroxyl group, creates a molecule with distinct regions of electron density, influencing its reactivity and intermolecular interactions.[3]

Chemical Structure

The IUPAC name for this compound is (4-chlorophenyl)(4-hydroxyphenyl)methanone.[6][7] Its structure is visualized below.

Caption: 2D molecular structure of 4-chloro-4'-hydroxybenzophenone.

Physicochemical Data

A summary of the key physicochemical properties of 4-chloro-4'-hydroxybenzophenone is provided below. These values are critical for designing synthesis, purification, and formulation protocols.

PropertyValueSource(s)
Molecular Formula C₁₃H₉ClO₂[1][6][8]
Molecular Weight 232.66 g/mol [6][7][8]
CAS Number 42019-78-3[1][6]
Appearance White to beige or orange to brick red crystalline powder[2][9][10]
Melting Point 177-181 °C[2][4][9]
Boiling Point ~404 °C at 760 mmHg[2][10]
Density ~1.307 g/cm³[9]
Solubility Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide; Sparingly soluble in glacial acetic acid.[10]

Synthesis Methodologies

The synthesis of 4-chloro-4'-hydroxybenzophenone is well-established, with two primary routes dominating industrial and laboratory-scale production: Friedel-Crafts acylation and the Fries rearrangement.[2][11] The choice of method often depends on factors like starting material availability, desired yield, and environmental considerations.

Friedel-Crafts Acylation

This is a widely used and robust method for forming the C-C bond between the carbonyl carbon and an aromatic ring. A common variation involves the reaction of 4-chlorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][9] The resulting 4-chloro-4'-methoxybenzophenone intermediate is then demethylated to yield the final product.[9]

G start Start: Reactants (Anisole, 4-chlorobenzoyl chloride) catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) in Solvent start->catalyst reaction Acylation Reaction (Formation of 4-chloro-4'-methoxybenzophenone) catalyst->reaction demethylation Demethylation Step (Hydrolysis to yield hydroxyl group) reaction->demethylation quench Reaction Quenching (e.g., addition of aqueous HCl) demethylation->quench purification Purification (Recrystallization, Filtration, Drying) quench->purification end_product Final Product: 4-chloro-4'-hydroxybenzophenone purification->end_product

Caption: General workflow for Friedel-Crafts synthesis of CBP.

Exemplary Protocol: Friedel-Crafts Acylation

  • Rationale: This protocol utilizes a strong Lewis acid (AlCl₃) to activate the 4-chlorobenzoyl chloride, making it a potent electrophile for the acylation of anisole. Anisole is used instead of phenol directly because the free hydroxyl group can coordinate with AlCl₃, deactivating the catalyst. The subsequent demethylation step is a standard procedure to convert the methoxy group to the desired hydroxyl group.

  • Methodology:

    • To a stirred solution of anisole (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or chlorobenzene), slowly add anhydrous aluminum chloride (AlCl₃) (approx. 1.5 equivalents) at 0-5 °C under an inert atmosphere (e.g., nitrogen).[2][7]

    • Add 4-chlorobenzoyl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the low temperature.[7]

    • After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture and quench it by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[12] This step hydrolyzes the aluminum complexes and facilitates the demethylation.

    • Separate the organic layer, wash with water and brine, and then dry over an anhydrous salt (e.g., MgSO₄).

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude 4-chloro-4'-hydroxybenzophenone by recrystallization from a suitable solvent such as ethanol.[7]

Fries Rearrangement

An alternative pathway is the Fries rearrangement of phenyl p-chlorobenzoate. In this intramolecular reaction, the acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring, typically promoted by a Lewis acid catalyst at elevated temperatures.[1][11] Yields can be high, with one report indicating a 94% yield using trifluoromethanesulfonic acid as the catalyst.[1]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of 4-chloro-4'-hydroxybenzophenone. A combination of chromatographic and spectroscopic techniques is typically employed.

G sample CBP Sample prep Sample Preparation (Dissolution & Filtration) sample->prep hplc HPLC Analysis (Purity & Quantification) prep->hplc spectro Spectroscopic Analysis (Structure Confirmation) prep->spectro data Data Interpretation & Quality Assessment hplc->data ms Mass Spectrometry (MS) spectro->ms nmr NMR Spectroscopy spectro->nmr ir IR Spectroscopy spectro->ir ms->data nmr->data ir->data report Certificate of Analysis data->report

Caption: Integrated analytical workflow for CBP characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of CBP and quantifying it in reaction mixtures or final products. A reversed-phase method is typically used.

Exemplary Protocol: HPLC Purity Assay

  • Rationale: Reversed-phase chromatography on a C18 column separates compounds based on their hydrophobicity. CBP, being a moderately polar molecule, is well-retained and can be effectively separated from more polar or less polar impurities. UV detection is ideal as the benzophenone chromophore absorbs strongly. An acidic modifier in the mobile phase is used to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.

  • Methodology:

    • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[13]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (or Methanol) and water, containing 0.1% acid (e.g., trifluoroacetic acid or phosphoric acid). A starting condition could be 60:40 (v/v) Acetonitrile:Water.[13][14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 287 nm.[15]

    • Standard Preparation: Prepare a stock solution of CBP reference standard (e.g., 1 mg/mL) in methanol. Create a series of working standards by serial dilution.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or methanol to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[13]

    • Analysis: Inject standards to create a calibration curve, followed by the samples. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Methods

Spectroscopy provides definitive structural confirmation.

TechniqueObservationRationale
¹H NMR In DMSO-d₆, a characteristic singlet for the hydroxyl proton is observed far downfield (approx. δ 10.5 ppm). Aromatic protons appear as a series of doublets in the δ 6.9-7.8 ppm range.The acidic phenolic proton is deshielded and its signal is concentration-dependent. The distinct patterns in the aromatic region reflect the substitution on each ring.[3]
IR Spectroscopy Strong absorption band for the carbonyl (C=O) stretch (~1630-1650 cm⁻¹). Broad absorption for the hydroxyl (O-H) stretch (~3200-3400 cm⁻¹).These are characteristic vibrational frequencies for the key functional groups in the molecule.[3]
Mass Spectrometry The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approx. 3:1 ratio).This confirms the molecular weight and elemental composition (specifically the presence of chlorine).[3][16]

Applications in Research and Drug Development

The utility of 4-chloro-4'-hydroxybenzophenone is primarily derived from its role as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: Its most significant application is as the key starting material for Fenofibrate , a drug used to reduce cholesterol and triglyceride levels.[2] CBP is also identified as a related compound and potential impurity in Fenofibrate preparations (Fenofibrate EP Impurity A).[1][3] It is also an intermediate for the anti-infertility drug radiomiphene.[9]

  • Material Science: CBP is used in the synthesis of high-performance polymers like polyetherketones (PEK), which are valued for their thermal stability and mechanical strength.[2]

  • UV Protection: Due to its benzophenone core, which is adept at absorbing UV radiation, CBP and its derivatives are used in the manufacturing of UV absorbers and stabilizers for plastics, coatings, and cosmetics, preventing photodegradation.[4]

Safety and Handling

As with any laboratory chemical, proper handling of 4-chloro-4'-hydroxybenzophenone is crucial to ensure personnel safety. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[6][9][17]

GHS Hazard Information
Hazard CodeStatementSource(s)
H315 Causes skin irritation[6][17]
H319 Causes serious eye irritation[6][17]
H335 May cause respiratory irritation[6][9]
Handling and Storage Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[18][19][20]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[18][21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][18][20]

Conclusion

4-chloro-4'-hydroxybenzophenone is a foundational chemical intermediate with high value in both pharmaceutical and industrial chemistry. Its well-defined molecular structure and predictable reactivity allow for its efficient use in complex synthetic pathways, most notably in the production of the lipid-lowering agent Fenofibrate. A thorough understanding of its properties, synthesis routes, and analytical profiles, as detailed in this guide, is essential for scientists and researchers aiming to utilize this compound effectively and safely in their development programs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123504, 4-Hydroxy-4'-chlorobenzophenone. Retrieved from [Link]

  • PrepChem.com (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone. Retrieved from [Link]

  • Hebei Medipharm Co., Ltd. (n.d.). 4-Chloro-4'-Hydroxy Benzophenone (CBP). Retrieved from [Link]

  • Patsnap Eureka (2019). A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Retrieved from [Link]

  • Alfa Aesar (2025). Safety Data Sheet - 4-Chloro-4'-hydroxybenzophenone. Retrieved from a data sheet provided by the search tool with no direct public URL.
  • Patsnap Eureka (2018). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • Quick Company (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Retrieved from [Link]

  • PubChemLite (2026). 4-chloro-4'-hydroxybenzophenone (C13H9ClO2). Retrieved from [Link]

  • PharmaCompass.com (n.d.). 4-Chloro-4'-hydroxybenzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Vihita Bio-Chem Pvt. Ltd. (n.d.). 4 Chloro 4 Hydroxy Benzophenone Manufacturer,Supplier in Ankleshwar,Gujarat. Retrieved from [Link]

  • ResearchGate (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under electrospray negative ionization (ESI-) and product ion scan (MS²) of precursor ion, and proposed MS² fragmentations. Retrieved from [Link]

  • SIELC (2018). Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem (2025). Application Note and Protocol for the Quantification of 4,4'-Dihydroxybenzophenone by High-Performance Liquid Chromatography (HPLC). Retrieved from a data sheet provided by the search tool with no direct public URL.
  • F. M. F. et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Health Science, 52(4), 361-368. Retrieved from [Link]

  • NIST (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Walsh Medical Media (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Derivatives

This technical guide provides a comprehensive exploration of the Friedel-Crafts acylation mechanism, with a specific focus on its application in the synthesis of benzophenone and its derivatives. Benzophenones are a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the Friedel-Crafts acylation mechanism, with a specific focus on its application in the synthesis of benzophenone and its derivatives. Benzophenones are a critical class of compounds, serving as key intermediates and structural motifs in pharmaceuticals, photoinitiators, and various functional materials. A deep understanding of their synthesis is therefore paramount for researchers, scientists, and professionals in drug development and materials science. This document elucidates the core mechanistic principles, details experimental protocols, presents quantitative data, and provides visual diagrams to clarify the reaction pathways and workflows.

Core Principles: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution (EAS) reaction in organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] In the context of synthesizing benzophenone and its derivatives, this typically involves the reaction of an aromatic substrate (like benzene or a substituted benzene) with an acylating agent such as benzoyl chloride or benzoic anhydride, facilitated by a Lewis acid catalyst.[3][4]

The reaction is prized for its reliability in forming carbon-carbon bonds and producing aromatic ketones.[5] Unlike the related Friedel-Crafts alkylation, the acylation reaction has several distinct advantages. The acylium ion intermediate is resonance-stabilized, which prevents the carbocation rearrangements that often plague alkylation reactions.[5][6] Furthermore, the product of acylation is a ketone, which contains an electron-withdrawing carbonyl group that deactivates the aromatic ring towards further electrophilic substitution.[3][5] This inherent deactivation prevents polysubstitution, a common issue in Friedel-Crafts alkylation.[6]

The Reaction Mechanism: A Step-by-Step Dissection

The Friedel-Crafts acylation mechanism for the synthesis of benzophenone can be broken down into three primary stages:

Stage 1: Generation of the Acylium Ion

The reaction is initiated by the interaction of the acylating agent, typically benzoyl chloride, with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][7] The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion.[5][7]

A diagram illustrating the formation of the acylium ion.

Stage 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion.[8][9] This step temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex.[5][8][10] The formation of this sigma complex is typically the rate-determining step of the reaction.[8]

A diagram showing the electrophilic attack and formation of the sigma complex.

Stage 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first stage, abstracts a proton from the carbon atom bearing the acyl group.[1][7] This deprotonation step restores the stable aromatic π-system, yielding the final benzophenone product and regenerating the Lewis acid catalyst (AlCl₃) along with the formation of hydrochloric acid (HCl).[7]

It is important to note that the ketone product, being a Lewis base, can form a complex with the strong Lewis acid catalyst.[3] This often necessitates the use of stoichiometric or even slightly excess amounts of the catalyst, as it is not truly regenerated in a catalytic cycle until an aqueous workup is performed to hydrolyze the complex.[2][3]

A diagram illustrating the deprotonation and restoration of aromaticity.

Experimental Protocol: Synthesis of 4-Methoxybenzophenone

This protocol details the synthesis of 4-methoxybenzophenone via the Friedel-Crafts acylation of anisole with benzoyl chloride, a common derivative of benzophenone.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap (e.g., a drying tube filled with CaCl₂), and an addition funnel. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent the reaction of moisture-sensitive reagents.

  • Reagent Preparation: In a fume hood, cautiously add 1.1 equivalents of anhydrous AlCl₃ to the reaction flask. Add dry dichloromethane to the flask to create a slurry.

  • Addition of Acylating Agent: Dissolve 1.0 equivalent of benzoyl chloride in a minimal amount of dry dichloromethane and add it to the addition funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ slurry at 0 °C (ice bath).

  • Addition of Aromatic Substrate: Dissolve 1.0 equivalent of anisole in a minimal amount of dry dichloromethane and add it to the addition funnel. After the addition of benzoyl chloride is complete, add the anisole solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent a rapid exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-methoxybenzophenone.

Data Presentation:

Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemp. (°C)Time (h)ProductYield (%)
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90
TolueneBenzoyl ChlorideAlCl₃ (1.1)DichloromethaneRT44-Methylbenzophenone70.6
AnisoleBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT24-Methoxybenzophenone>85

Factors Influencing the Reaction and Limitations

Several factors can influence the outcome of a Friedel-Crafts acylation:

  • Catalyst: The choice and amount of Lewis acid catalyst are critical. Strong Lewis acids like AlCl₃ are commonly used, but milder catalysts such as FeCl₃ or ZnCl₂ can be employed for activated aromatic rings.[3][11]

  • Solvent: The solvent should be inert to the reaction conditions. Dichloromethane and carbon disulfide are common choices. Nitrobenzene can be used for less reactive substrates, but it is itself susceptible to acylation.

  • Temperature: The reaction is often carried out at low temperatures to control the exothermicity and minimize side reactions.

  • Substrate Reactivity: Aromatic rings that are highly deactivated by strong electron-withdrawing groups (e.g., nitrobenzene) are generally unreactive in Friedel-Crafts acylation. Conversely, aromatic rings containing strongly activating groups like amines or alcohols can undergo competing N- or O-acylation. Aryl amines also form unreactive complexes with the Lewis acid catalyst.[7]

Characterization of Benzophenone Derivatives

The synthesized benzophenone derivatives can be characterized using a variety of spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aryl ketone.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons will appear as multiplets in the downfield region (typically 7-8 ppm). The number of signals, their splitting patterns, and integration values provide information about the substitution pattern on the aromatic rings.

    • ¹³C NMR: A signal in the range of 190-200 ppm is characteristic of the carbonyl carbon. The signals for the aromatic carbons will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized benzophenone derivative.[13] Characteristic fragmentation patterns can also be observed.[13]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Benzophenones typically exhibit strong absorption bands corresponding to π-π* transitions and weaker n-π* transitions.[13]

Conclusion

The Friedel-Crafts acylation is a robust and versatile method for the synthesis of benzophenone and its derivatives. A thorough understanding of its mechanism, the factors influencing the reaction, and the appropriate experimental techniques is essential for researchers and professionals in the chemical and pharmaceutical sciences. By carefully controlling the reaction conditions and employing appropriate analytical methods for characterization, high yields of pure benzophenone derivatives can be obtained for a wide range of applications.

References

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024, February 13). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Fiveable. (2025, September 15). Formation of the sigma complex Definition. Retrieved from [Link]

  • TutorChase. (n.d.). What are the steps in a Friedel-Crafts acylation?. Retrieved from [Link]

  • University of Calgary. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Limitations of Friedel–Crafts Reactions. Retrieved from [Link]

  • University of Babylon. (n.d.). Electrophilic Aromatic Substitution (EAS)SEAr. Retrieved from [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. Retrieved from [Link]

  • ChemBAM. (n.d.). Is that a catalyst – Friedel-Crafts acylation. Retrieved from [Link]

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Biochemical Sciences, 6(1), 56-58.
  • Organic Chemistry. (2024, February 4). Electrophilic Aromatic Substitutions (EAS) Sigma Complex Resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • RSC Publishing. (2021, January 7). An analysis of electrophilic aromatic substitution: a “complex approach”. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Thermal, Spectroscopic and Chromatographic Characterization of Biofield Energy Treated Benzophenone. Science Journal of Analytical Chemistry, 3(6), 109-114.
  • Student, N. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • ACS Publications. (2025, October 18). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 29). Synthesis of benzophenone. Retrieved from [Link]

  • Organic Chemistry. (2022, November 22). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Friedel Crafts - Acylation - Reaction Mechanism Notes. Retrieved from [Link]

  • Srinivasan, S., et al. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780.
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  • ACS Publications. (2008, April 26). Structural and Spectroscopic Characterization of a Charge-Separated Uranium Benzophenone Ketyl Radical Complex. Retrieved from [Link]

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Foundational

A Technical Guide to the Synthesis of 4-chloro-4'-hydroxybenzophenone: Established Routes and Modern Alternatives

An in-depth analysis for researchers, scientists, and professionals in drug development. Introduction 4-chloro-4'-hydroxybenzophenone is a crucial intermediate in the synthesis of numerous organic compounds, most notably...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis for researchers, scientists, and professionals in drug development.

Introduction

4-chloro-4'-hydroxybenzophenone is a crucial intermediate in the synthesis of numerous organic compounds, most notably the fibrate drug fenofibrate, which is widely used to manage high cholesterol and triglyceride levels. Its bifunctional nature, featuring a halogenated phenyl ring and a phenolic hydroxyl group, makes it a versatile building block in medicinal chemistry and materials science. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries.[1][2]

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-chloro-4'-hydroxybenzophenone, delving into the mechanistic details, experimental protocols, and a comparative analysis of each method. It is designed to equip researchers and process chemists with the necessary knowledge to select and optimize the most suitable synthesis strategy for their specific needs.

I. The Workhorse: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most traditional and widely employed method for the synthesis of 4-chloro-4'-hydroxybenzophenone.[1][3] This electrophilic aromatic substitution reaction typically involves the reaction of a substituted benzoyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst.

A. Reaction Variants

Two main variations of the Friedel-Crafts acylation are commonly used for this synthesis:

  • Direct Acylation of Phenol: This approach involves the direct reaction of 4-chlorobenzoyl chloride with phenol.[4][5]

  • Acylation of Anisole followed by Demethylation: Anisole (methoxybenzene) is first acylated with 4-chlorobenzoyl chloride to produce 4-chloro-4'-methoxybenzophenone. The methoxy group is then cleaved to yield the desired product.[3][6] This two-step, one-pot approach can offer advantages in terms of selectivity and yield.[6]

B. Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This acylium ion then attacks the electron-rich phenol or anisole ring, preferentially at the para position due to steric hindrance and electronic effects, leading to the formation of the benzophenone skeleton. In the case of anisole, a subsequent demethylation step, often facilitated by the same Lewis acid at a higher temperature, is required to reveal the phenolic hydroxyl group.[6]

Friedel_Crafts_Acylation cluster_acylation Acylation Step cluster_demethylation Demethylation Step 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride Acylium_ion Acylium Ion (Electrophile) 4-chlorobenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate_complex Wheland Intermediate Acylium_ion->Intermediate_complex + Anisole Anisole Anisole 4-chloro-4-methoxybenzophenone 4-Chloro-4'-methoxybenzophenone Intermediate_complex->4-chloro-4-methoxybenzophenone - H⁺, - AlCl₃ 4-chloro-4-methoxybenzophenone_dem 4-Chloro-4'-methoxybenzophenone Product 4-Chloro-4'-hydroxybenzophenone 4-chloro-4-methoxybenzophenone_dem->Product + AlCl₃ (heat) AlCl3_dem AlCl₃ (Excess) MeCl Methyl Chloride

Figure 1: Reaction mechanism of Friedel-Crafts acylation of anisole followed by demethylation.

C. Experimental Protocol (Anisole Route)

Materials:

  • Anisole

  • 4-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (solvent)

  • Ice-water mixture

  • Methanol or Ethanol (for recrystallization)

Procedure: [6]

  • To a reaction vessel containing chlorobenzene and anisole, slowly add anhydrous aluminum chloride in portions at room temperature with stirring.

  • At a temperature of 35-45°C, add 4-chlorobenzoyl chloride dropwise.

  • After the addition is complete, raise the temperature to 45-55°C and maintain for 2 hours.

  • Subsequently, increase the temperature to 130-140°C and hold for an additional 2 hours to effect demethylation.

  • Cool the reaction mixture to 60°C and pour it into an ice-water mixture with vigorous stirring.

  • Filter the resulting precipitate and wash the filter cake with water until neutral.

  • The crude product can be purified by recrystallization from methanol or ethanol to yield pure 4-chloro-4'-hydroxybenzophenone.

D. Advantages and Disadvantages
AdvantagesDisadvantages
Readily available and relatively inexpensive starting materials.[5]Use of stoichiometric amounts of Lewis acids (e.g., AlCl₃) which can be corrosive and generate significant waste.[7]
Generally high yields (up to 94.5% reported).[6]Potential for the formation of ortho and para isomers, requiring purification.
Can be performed as a one-pot synthesis.[5][6]The reaction is often exothermic and requires careful temperature control.
Well-established and scalable for industrial production.[1]The work-up procedure involves quenching with water, which can be hazardous with residual aluminum chloride.

II. The Rearrangement Route: Fries Rearrangement

The Fries rearrangement is another classical method for synthesizing hydroxyaryl ketones.[1] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-acyl phenols, catalyzed by a Lewis acid.

A. Synthesis Pathway

The synthesis of 4-chloro-4'-hydroxybenzophenone via the Fries rearrangement begins with the esterification of phenol with 4-chlorobenzoyl chloride to form phenyl-4-chlorobenzoate. This ester is then subjected to rearrangement conditions.

Fries_Rearrangement Phenol Phenol Phenyl_4-chlorobenzoate Phenyl-4-chlorobenzoate (Phenolic Ester) Phenol->Phenyl_4-chlorobenzoate + 4-Chlorobenzoyl Chloride 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride Rearrangement Fries Rearrangement Phenyl_4-chlorobenzoate->Rearrangement + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product_para 4-Chloro-4'-hydroxybenzophenone (para-product) Rearrangement->Product_para Product_ortho 2-Hydroxy-4'-chlorobenzophenone (ortho-product) Rearrangement->Product_ortho

Figure 2: General pathway for the Fries rearrangement to synthesize 4-chloro-4'-hydroxybenzophenone.

B. Mechanistic Considerations

The precise mechanism of the Fries rearrangement is still a subject of some debate, with evidence for both intramolecular and intermolecular pathways.[8] The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the generation of an acylium ion. This electrophile then attacks the aromatic ring of the phenoxy group, primarily at the ortho and para positions.[9] The regioselectivity of the reaction is highly dependent on the reaction conditions; lower temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[10]

C. Experimental Protocol

Materials:

  • Phenyl-4-chlorobenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (solvent, optional)

  • Hydrochloric acid (for work-up)

Procedure: [11]

  • Phenyl-4-chlorobenzoate is heated in the presence of anhydrous aluminum chloride.

  • The reaction can be carried out without a solvent at temperatures ranging from 120°C to 160°C for a short duration (e.g., 5 minutes at 160°C for a good yield).

  • Alternatively, the reaction can be conducted in a solvent such as refluxing chlorobenzene for a longer period (e.g., 10 hours, yielding 52%).

  • The reaction mixture is then cooled and treated with hydrochloric acid to decompose the aluminum complex.

  • The product is isolated by filtration and purified, often by recrystallization.

A high yield of 94% has been reported using trifluoromethanesulfonic acid as a catalyst at a lower temperature of 45-55°C.[11]

D. Advantages and Disadvantages
AdvantagesDisadvantages
Can provide high yields under optimized conditions.[11]Often produces a mixture of ortho and para isomers, necessitating separation.[12]
The starting phenolic ester is readily prepared.The reaction conditions, particularly temperature, need to be carefully controlled to achieve the desired regioselectivity.[10]
Can be performed without a solvent.[11]The use of strong Lewis acids poses similar environmental and handling concerns as in the Friedel-Crafts reaction.

III. Modern and Alternative Synthetic Strategies

In the quest for more sustainable and efficient chemical processes, several alternative routes to diaryl ketones, including 4-chloro-4'-hydroxybenzophenone, have been explored.[1]

A. Houben-Hoesch Reaction

A patented method describes the synthesis of 4-chloro-4'-hydroxybenzophenone from 4-chlorobenzonitrile and phenol in the presence of zinc chloride and a strong-acid ion exchange resin (e.g., Dowex 50W) as catalysts.[13] Dry hydrogen chloride gas is bubbled through the reaction mixture. This is a variation of the Houben-Hoesch reaction, which typically involves the reaction of a nitrile with a phenol or a phenol ether.

Experimental Outline: [13]

  • Dichloroethane, phenol, 4-chlorobenzonitrile, anhydrous zinc chloride, and a strong-acid ion exchange resin are charged into a reactor.

  • The mixture is heated (e.g., to 90-95°C) while continuously introducing dry hydrogen chloride gas until the 4-chlorobenzonitrile is completely consumed.

  • After cooling, a concentrated hydrochloric acid solution is added, and the mixture is refluxed for several hours to hydrolyze the intermediate ketimine salt.

  • The product is then isolated through a series of extraction and precipitation steps. A yield of 88.2% with a purity of 99.2% has been reported for a similar process.[11]

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[14] For the synthesis of diaryl ketones, this typically involves the palladium-catalyzed coupling of an arylboronic acid with an acyl chloride.[15][16]

A potential route to 4-chloro-4'-hydroxybenzophenone could involve the coupling of 4-chlorobenzoyl chloride with 4-hydroxyphenylboronic acid.

Suzuki_Coupling 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride Product 4-Chloro-4'-hydroxybenzophenone 4-chlorobenzoyl_chloride->Product + 4-Hydroxyphenylboronic Acid 4-hydroxyphenylboronic_acid 4-Hydroxyphenylboronic Acid Pd_catalyst Pd Catalyst Base Base

Figure 3: Proposed Suzuki-Miyaura cross-coupling route.

While this method offers high functional group tolerance and the use of catalytic amounts of palladium, the cost of the palladium catalyst and the boronic acid starting material may be higher than for traditional methods.[7] However, the development of more efficient and recyclable catalysts is an active area of research.[7]

C. Grignard Reaction

Grignard reagents are strong nucleophiles and can react with a variety of electrophiles.[17][18] A plausible, though less direct, synthetic approach could involve the reaction of a Grignard reagent derived from a protected 4-bromophenol with 4-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

Plausible Multi-step Pathway:

  • Protection of the hydroxyl group of 4-bromophenol (e.g., as a silyl ether).

  • Formation of the Grignard reagent from the protected 4-bromophenol.

  • Reaction of the Grignard reagent with 4-chlorobenzaldehyde to form a diarylmethanol intermediate.

  • Oxidation of the diarylmethanol to the corresponding benzophenone.

  • Deprotection of the hydroxyl group.

This multi-step process is likely to be lower yielding and more complex than the more direct Friedel-Crafts or Fries rearrangement routes.

IV. Comparative Analysis of Synthesis Routes

MethodKey FeaturesTypical YieldPurityScalabilityEnvironmental Concerns
Friedel-Crafts Acylation Well-established, one-pot potential, uses inexpensive starting materials.[5][6]85-95%[3][5][6]>95% (crude), >99.5% (purified)[5]HighHigh due to stoichiometric Lewis acid waste and corrosive reagents.[7]
Fries Rearrangement Rearrangement of a phenolic ester, regioselectivity is temperature-dependent.[10]Variable (52-94%)[11]Can be high, but may require separation of isomers.[12]ModerateSimilar to Friedel-Crafts due to Lewis acid usage.
Houben-Hoesch Reaction Utilizes a nitrile and phenol, catalyzed by a Lewis acid and proton source.[13]~88%[11]High (>99%)[11]Moderate to HighUse of corrosive HCl gas and metal catalysts.
Suzuki-Miyaura Coupling Palladium-catalyzed, high functional group tolerance.[14][15]Moderate to excellent (general)[7]Generally highModerateCatalyst cost and removal can be an issue.
Grignard Reaction Multi-step process involving organometallic intermediates.[17][18]Lower (expected)Variable, requires purification at multiple stages.LowUse of reactive Grignard reagents and multiple steps.

V. Purification of 4-chloro-4'-hydroxybenzophenone

Regardless of the synthetic route, purification of the crude product is essential, particularly for pharmaceutical applications.[1] A common and effective method involves dissolving the crude product in an aqueous sodium hydroxide solution to form the sodium salt of the phenolate.[12][19] The solution can then be filtered to remove insoluble impurities. Subsequent acidification with a mineral acid, such as hydrochloric acid, precipitates the purified 4-chloro-4'-hydroxybenzophenone, which can be collected by filtration, washed with water, and dried.[12][19]

Conclusion

The synthesis of 4-chloro-4'-hydroxybenzophenone is a well-understood process with several established methods. The Friedel-Crafts acylation remains the dominant industrial method due to its high yields and the low cost of starting materials. The Fries rearrangement offers an alternative, though control of regioselectivity is crucial. While modern methods like the Suzuki-Miyaura coupling present opportunities for milder reaction conditions, their industrial application for this specific compound is currently limited by economic factors. The ongoing drive for greener and more sustainable chemical manufacturing will likely spur further research into catalytic and flow-chemistry-based approaches to improve the synthesis of this important pharmaceutical intermediate.[1]

References

  • PrepChem.com. Synthesis of 4-chloro-4'-hydroxybenzophenone. [Link]

  • PrepChem.com. Preparation of 4'-chloro-4-hydroxybenzophenone. [Link]

  • Quick Company. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. [Link]

  • Patsnap. Preparation method of 4-chloro-4'-hydroxybenzophenone. [Link]

  • Patsnap Eureka. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. [Link]

  • ScienceDirect. Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Future of 4-Chloro-4'-hydroxybenzophenone: Innovations in Synthesis and Application. [Link]

  • European Patent Office.
  • Quick Company. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]

  • Taylor & Francis. Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]

  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. [Link]

  • Google Patents. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • ResearchGate. Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. [Link]

  • Google Patents. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ResearchGate. Pharmaceutical syntheses featuring the Grignard reaction. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 4-chloro-4'-hydroxybenzophenone in Common Laboratory Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-4'-hydroxybenzophenone, a key intermediate in the synthesis of pharmaceuticals, such as the lipid-lowering age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-4'-hydroxybenzophenone, a key intermediate in the synthesis of pharmaceuticals, such as the lipid-lowering agent fenofibrate, and advanced polymers.[1][2] A thorough understanding of its solubility in various organic solvents is critical for researchers, process chemists, and formulation scientists to ensure optimal reaction conditions, efficient purification, and successful product development. This document details the physicochemical properties of 4-chloro-4'-hydroxybenzophenone, presents its solubility profile in a range of common laboratory solvents, provides a detailed experimental protocol for determining thermodynamic solubility via the shake-flask method, and discusses the practical implications of these findings.

Introduction to 4-chloro-4'-hydroxybenzophenone

4-chloro-4'-hydroxybenzophenone, with the chemical formula C₁₃H₉ClO₂, is a substituted benzophenone that plays a significant role as a building block in organic synthesis.[3] Its structure, featuring a hydroxyl group and a chloro-substituted phenyl ring, imparts a unique combination of polarity and lipophilicity, which dictates its solubility behavior. This compound is notably used as an impurity reference standard for fenofibrate and is instrumental in the manufacture of high-performance polymers.[4][5] The efficiency of synthetic routes and the purity of the final products are heavily reliant on the appropriate selection of solvents for reaction, crystallization, and purification, making its solubility a paramount consideration.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-chloro-4'-hydroxybenzophenone is essential for interpreting its solubility. These parameters influence its interactions with different solvents.

PropertyValueReference(s)
Molecular Formula C₁₃H₉ClO₂[4]
Molecular Weight 232.66 g/mol [4][6]
CAS Number 42019-78-3[7]
Appearance White to light grey or beige-brown crystalline powder[3][4]
Melting Point 177-181 °C[4][5]
pKa (predicted) 7.68 ± 0.15[3][4]
LogP (predicted) 3.27660[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

The presence of a hydroxyl group allows 4-chloro-4'-hydroxybenzophenone to act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors.[4] Its predicted pKa suggests it is a weak acid. The relatively high LogP value indicates a preference for lipophilic environments over aqueous ones.

Solubility Profile of 4-chloro-4'-hydroxybenzophenone

The solubility of 4-chloro-4'-hydroxybenzophenone is a function of the solvent's polarity, hydrogen bonding capability, and steric factors. The following table summarizes its solubility in a range of common laboratory solvents.

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (at ambient temperature)Reference(s)
WaterPolar ProticPractically Insoluble/Insoluble-[3][8][9]
MethanolPolar ProticSoluble / Slightly Soluble (sonication may be needed)-[2][4][8]
EthanolPolar ProticSoluble-[9]
Glacial Acetic AcidPolar ProticSparingly Soluble-[8]
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble-[8]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble / Soluble60 mg/mL (257.89 mM)[4][10]
AcetonePolar AproticSoluble-[9]
ChloroformNonpolarVery Slightly Soluble-[8]
TolueneNonpolarSoluble (in combination with acetone for crystallization)-[11]

Causality of Solubility Behavior:

  • Polar Protic Solvents: The hydroxyl group of 4-chloro-4'-hydroxybenzophenone can form hydrogen bonds with protic solvents like methanol and ethanol, leading to good solubility. However, its large, nonpolar backbone limits its solubility in highly polar water.

  • Polar Aprotic Solvents: The high solubility in DMF and significant solubility in DMSO can be attributed to strong dipole-dipole interactions between the polar aprotic solvent and the polar functional groups (carbonyl and hydroxyl) of the solute.

  • Nonpolar Solvents: The molecule's two phenyl rings contribute to its nonpolar character, allowing for some solubility in aromatic solvents like toluene through π-π stacking interactions. Its insolubility in highly nonpolar solvents like hexane (not explicitly found in searches but predictable) would be expected due to the presence of the polar hydroxyl and carbonyl groups. The very slight solubility in chloroform, a weakly polar solvent, is consistent with this trend.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[12] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-chloro-4'-hydroxybenzophenone.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess 4-chloro-4'-hydroxybenzophenone prep_solvent Add a known volume of the test solvent prep_solid->prep_solvent agitate Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h) prep_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter the supernatant (e.g., using a 0.45 µm PTFE filter) centrifuge->filtrate dilute Dilute an aliquot of the clear filtrate filtrate->dilute quantify Quantify concentration using a validated analytical method (e.g., UV-Vis or HPLC) dilute->quantify end end quantify->end Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, ensuring that true equilibrium solubility is measured.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-chloro-4'-hydroxybenzophenone to several vials (in triplicate for each solvent). An amount that is visually in excess is sufficient.

    • Pipette a precise volume (e.g., 2 mL) of the desired solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined time to reach equilibrium. A common timeframe is 24 to 48 hours.[12] To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility values plateau.[12]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to allow for the sedimentation of larger particles.

    • To separate the saturated solution from the excess solid, either centrifuge the vials or filter the suspension through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[13] Filtration is often preferred to ensure all solid particles are removed.

  • Sample Analysis (Quantification):

    • Immediately after separation, take a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 4-chloro-4'-hydroxybenzophenone using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

      • UV-Vis Spectrophotometry: Prepare a calibration curve of 4-chloro-4'-hydroxybenzophenone in the analysis solvent. Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) and determine the concentration from the calibration curve.[14][15]

      • HPLC: This is often the preferred method due to its higher specificity and sensitivity. Prepare a calibration curve by injecting known concentrations of 4-chloro-4'-hydroxybenzophenone. Inject the diluted sample and determine the concentration based on the peak area.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Practical Implications in Research and Drug Development

The solubility profile of 4-chloro-4'-hydroxybenzophenone directly influences several key aspects of its application in scientific research and pharmaceutical development.

G cluster_applications Key Application Areas solubility Solubility Profile of 4-chloro-4'-hydroxybenzophenone reaction Reaction Chemistry (Solvent Selection) solubility->reaction purification Purification (Crystallization) solubility->purification formulation Formulation Development (e.g., for toxicity studies) solubility->formulation analytical Analytical Method Development (Sample Preparation) solubility->analytical

Caption: Relationship between solubility and key research applications.

  • Reaction Chemistry: The choice of solvent is critical for synthetic reactions involving 4-chloro-4'-hydroxybenzophenone. A solvent in which the reactants have good solubility is necessary to ensure a homogeneous reaction mixture and to facilitate high reaction rates and yields. Its high solubility in DMF makes it a suitable solvent for reactions requiring a polar aprotic medium.

  • Purification and Crystallization: Recrystallization is a common method for purifying solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The use of a toluene and acetone mixture for crystallization suggests a strategy where acetone acts as a good solvent and toluene as an anti-solvent to induce crystallization upon cooling or removal of acetone.[11]

  • Drug Development and Formulation: In the context of its use as a fenofibrate intermediate, understanding its solubility is crucial for controlling crystallization and polymorphism of the final active pharmaceutical ingredient (API). For toxicological or other preclinical studies where 4-chloro-4'-hydroxybenzophenone itself might be the test article, its poor aqueous solubility presents a formulation challenge. Its high solubility in DMSO is often utilized for preparing stock solutions for in vitro assays.[10]

  • Analytical Chemistry: The development of reliable analytical methods, such as HPLC or UV-Vis, for the quantification of 4-chloro-4'-hydroxybenzophenone requires its complete dissolution in the mobile phase or analytical solvent. The solubility data guides the selection of appropriate diluents for sample and standard preparation.

Conclusion

This technical guide has provided a detailed examination of the solubility of 4-chloro-4'-hydroxybenzophenone in common laboratory solvents. The interplay of its molecular structure, including the polar hydroxyl and carbonyl groups and the nonpolar phenyl rings, results in a varied solubility profile. It exhibits good solubility in polar aprotic solvents like DMF and moderate solubility in polar protic solvents like methanol and ethanol, while being practically insoluble in water. A robust, step-by-step protocol for the experimental determination of its thermodynamic solubility using the shake-flask method has been presented to aid researchers in generating reliable and reproducible data. A comprehensive understanding of these solubility characteristics is indispensable for optimizing synthetic processes, purification techniques, and formulation strategies in both academic and industrial research settings.

References

  • 4-Chloro-4'-hydroxybenzophenone. (n.d.). In LookChem. Retrieved February 17, 2026, from [Link]

  • Babu, R., N., & Patel, P., N. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 28-32.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 17, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 17, 2026, from [Link]

  • Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(6), 725-728.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4'-chlorobenzophenone. PubChem. Retrieved February 17, 2026, from [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020, April). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. Retrieved February 17, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved February 17, 2026, from [Link]

  • PharmaCompass. (n.d.). 4-Chloro-4'-hydroxybenzophenone. Retrieved February 17, 2026, from [Link]

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Foundational

Optimization of Starting Materials for 4-Chloro-4'-Hydroxybenzophenone Synthesis

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers Strategic Context and Application 4-Chloro-4'-hydroxybenzophenone (CHBP) is a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers

Strategic Context and Application

4-Chloro-4'-hydroxybenzophenone (CHBP) is a critical pharmacophore and industrial intermediate. Its primary application lies in the synthesis of Fenofibrate , a widely prescribed lipid-regulating agent belonging to the fibrate class. Additionally, CHBP serves as a monomeric precursor for high-performance polyether ketone (PEK) polymers, demanding high isomeric purity.

In industrial settings, the synthesis is dominated by the Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride.[1] While theoretically straightforward, the process is plagued by regioselectivity issues (ortho- vs. para-substitution) and the formation of stable aluminum complexes that complicate workup. This guide focuses on the rigorous selection and handling of starting materials to minimize these downstream bottlenecks.

Retrosynthetic Analysis & Route Selection

To understand the material requirements, we must first visualize the bond disconnections. The target molecule possesses two aryl rings bridged by a carbonyl group.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target 4-Chloro-4'-hydroxybenzophenone (Target) Disconnect Acyl-Aryl Disconnection Target->Disconnect Retro-Friedel-Crafts Ester 4-Chlorophenyl Benzoate (Fries Rearrangement Precursor) Target->Ester Retro-Fries Phenol Phenol (Nucleophile) Disconnect->Phenol AcidChloride 4-Chlorobenzoyl Chloride (Electrophile) Disconnect->AcidChloride

Figure 1: Retrosynthetic analysis showing the two primary pathways: Direct Friedel-Crafts Acylation (Red) and Fries Rearrangement (Green).

Starting Material Specifications & Selection

The quality of the starting materials directly correlates to the impurity profile of the final API intermediate.

Primary Reactants
MaterialRoleCritical SpecificationCausality / Impact
4-Chlorobenzoyl Chloride ElectrophilePurity > 99.0%Free Acid < 0.5%Hydrolysis Sensitivity: Presence of 4-chlorobenzoic acid (hydrolysis product) consumes catalyst and lowers yield. High purity ensures accurate stoichiometry.
Phenol NucleophileWater Content < 0.05%Cresol impurities < 0.1%Catalyst Poisoning: Water reacts violently with AlCl₃, generating HCl and deactivating the catalyst. Cresol impurities lead to methylated analogues that are difficult to separate.
Aluminum Chloride (AlCl₃) Lewis AcidAnhydrous, GranularSurface Area & Reactivity: Powdered AlCl₃ can react too vigorously (exotherm risk). Granular forms allow for controlled dissolution. Must be free of FeCl₃ (yellow color) to prevent product discoloration.
Solvent Selection Strategy

The solvent dictates the reaction temperature and the solubility of the intermediate complex.

  • Dichloromethane (DCM): Preferred for laboratory scale. Low boiling point (

    
    ) allows for easy reflux control but may not reach temperatures required to drive the reaction to completion if the complex is stable.
    
  • 1,2-Dichloroethane (EDC): Higher boiling point (

    
    ). Often preferred for industrial scale to ensure complete conversion of the ortho-isomer or rearrangement.
    
  • o-Dichlorobenzene (ODCB): High boiling point (

    
    ). Used when driving the reaction via thermal rearrangement (Fries-like mechanism) is necessary, but difficult to remove during workup.
    

Primary Protocol: Friedel-Crafts Acylation

This protocol utilizes the "Perpendicular Addition" technique to control exotherms and maximize regioselectivity toward the para position.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an acylium ion intermediate.[2][3][4][5]

Mechanism AlCl3 AlCl3 (Catalyst) Acylium Acylium Ion (Electrophile) AlCl3->Acylium Activation AcidCl 4-Chlorobenzoyl Chloride AcidCl->Acylium Activation Complex Sigma Complex (Intermediate) Acylium->Complex + Phenol (Nucleophilic Attack) ProductComplex Product-AlCl3 Complex Complex->ProductComplex - HCl (Aromatization) Final 4-Chloro-4'-hydroxybenzophenone ProductComplex->Final + H2O/HCl (Hydrolysis)

Figure 2: Reaction mechanism highlighting the formation of the stable Product-AlCl3 complex which requires hydrolysis.

Step-by-Step Methodology

Reagents:

  • Phenol: 9.4 g (0.1 mol)

  • 4-Chlorobenzoyl chloride: 17.5 g (0.1 mol)

  • Aluminum Chloride (AlCl₃): 26.6 g (0.2 mol) [Note 1]

  • Solvent: 1,2-Dichloroethane (EDC): 150 mL

Protocol:

  • Catalyst Suspension: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, and pressure-equalizing dropping funnel, suspend 26.6 g of anhydrous AlCl₃ in 100 mL of EDC. Cool to

    
    .
    
  • Acyl Chloride Activation: Add 4-chlorobenzoyl chloride (17.5 g) dropwise to the suspension. Stir for 15 minutes to generate the acylium ion (solution may turn slightly yellow/orange).

  • Phenol Addition (Controlled): Dissolve phenol (9.4 g) in 50 mL of EDC. Add this solution dropwise to the reaction mixture over 45 minutes.

    • Critical Control Point: Maintain internal temperature below

      
       to minimize ester formation (phenyl 4-chlorobenzoate) and ortho-substitution.
      
  • Thermal Rearrangement: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 4-6 hours.
    
    • Causality: Heating drives the thermodynamic product (para-isomer) and rearranges any ester formed (in situ Fries rearrangement).

  • Quenching (Hydrolysis): Cool the mixture to room temperature. Pour the reaction mass slowly into a stirred mixture of 200 g ice and 50 mL concentrated HCl.

    • Safety: This step is highly exothermic. HCl prevents the precipitation of aluminum hydroxide salts.

  • Isolation: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with water, and dry over anhydrous

    
    .
    
  • Purification (The "Base-Acid" Swing):

    • Evaporate the solvent to obtain the crude solid.

    • Dissolve the crude solid in 10% NaOH solution (converts the phenol to water-soluble phenolate).

    • Filter off any insoluble impurities (e.g., non-phenolic byproducts).

    • Acidify the filtrate with HCl to reprecipitate the pure 4-chloro-4'-hydroxybenzophenone.

    • Recrystallize from Toluene or Ethanol/Water.

[Note 1] Stoichiometry: Unlike catalytic Friedel-Crafts alkylation, acylation requires >1 equivalent of Lewis acid because the product ketone forms a strong 1:1 complex with AlCl₃, deactivating it. We use 2.0 equivalents to ensure free catalyst is available for the phenol.

Alternative Route: Fries Rearrangement

While the direct acylation is preferred, the Fries rearrangement is a viable alternative if 4-chlorophenyl benzoate is available or generated as an intermediate.

  • Starting Material: 4-Chlorophenyl benzoate.

  • Conditions: Melt reaction (solvent-free) or in high-boiling solvents (Nitrobenzene) with AlCl₃ at

    
    .
    
  • Advantage: Can be tuned for ortho or para selectivity based on temperature (High temp favors ortho, but for this specific bulky substrate, para is generally favored due to sterics).

  • Disadvantage: harsher conditions often lead to tarry polymerization byproducts.

Impurity Profile & Troubleshooting

ImpurityOriginRemediation
2-Chloro-4'-hydroxybenzophenone (Ortho-isomer)Kinetic product formed at low temps.Ensure reflux step is sufficient (thermodynamic control). Recrystallize from Toluene.
4-Chlorobenzoic Acid Hydrolysis of starting acid chloride.Use anhydrous reagents.[7][8][9] Wash final product with dilute bicarbonate.
Bis-(4-chlorobenzoyl)phenol Double acylation (rare).Control stoichiometry (1:1).
Colored Tars Oxidation of phenol or polymerization.Use nitrogen atmosphere. Treat final solution with activated charcoal.

References

  • Synthesis of 4-chloro-4'-hydroxybenzophenone via Friedel-Crafts Acylation. PrepChem. Available at: [Link]

  • Process for the preparation of 4-chloro-4'-hydroxy benzophenone. Quick Company (Patent Analysis). Available at: [Link]

  • Friedel-Crafts Acylation Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Cornerstone: 4-Chloro-4'-hydroxybenzophenone in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate 4-Chloro-4'-hydroxybenzophenone (CHBP) is a bifunctional aromatic ketone that has emerged as a critical building block in the landscape of modern organic synthesis. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

4-Chloro-4'-hydroxybenzophenone (CHBP) is a bifunctional aromatic ketone that has emerged as a critical building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a hydroxyl group and a halogenated phenyl ring, offers two distinct reactive sites, making it a versatile precursor for a range of high-value materials. This guide provides an in-depth exploration of CHBP's applications, supported by detailed protocols and mechanistic insights, tailored for researchers and professionals in organic chemistry and drug development. CHBP is a crucial intermediate in the production of pharmaceuticals, such as the lipid-lowering drug fenofibrate, and high-performance polymers like Poly Ether Ketone (PEK).[1][2][3] It also finds utility as a UV absorber in cosmetics and a stabilizer in plastics.[4]

Physicochemical Properties & Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization.

PropertyValueSource
CAS Number 42019-78-3[5][6]
Molecular Formula C13H9ClO2[6][7]
Molecular Weight 232.66 g/mol [6][7]
Appearance Pale beige to light brown powder/solid[7][8]
Melting Point 175.4 - 181 °C[4][7]
Boiling Point 198.5 °C (at 966 hPa)[7]
Solubility Soluble in organic solvents like DMSO, acetone, and toluene.[4][9][10]

Safety and Handling: 4-Chloro-4'-hydroxybenzophenone is classified as a skin and eye irritant.[11][12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5][11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][7] In case of contact, flush the affected area with copious amounts of water.[5][7][8] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

Synthetic Pathways to 4-Chloro-4'-hydroxybenzophenone

The efficient synthesis of high-purity CHBP is a critical first step for its subsequent applications. The most common and industrially relevant method is the Friedel-Crafts acylation reaction.

Protocol 1: Friedel-Crafts Acylation of Phenol with 4-Chlorobenzoyl Chloride

This method is a classic and widely used approach for the synthesis of CHBP.[13]

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Phenol Phenol reaction + Phenol->reaction ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->reaction Solvent Solvent (e.g., Dichloromethane) Solvent->reaction CHBP 4-Chloro-4'-hydroxybenzophenone reaction->CHBP Friedel-Crafts Acylation

A simplified workflow for the Friedel-Crafts acylation of phenol.

Materials:

  • Phenol

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl3)[14][15]

  • Dichloromethane (DCM) or o-dichlorobenzene[14][15]

  • Hydrochloric acid (aqueous solution)

  • Sodium hydroxide (aqueous solution)

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, charge the solvent (e.g., 500 ml of dichloromethane) and anhydrous aluminum chloride (14.0 g).[14]

  • Addition of Phenol: Slowly add a solution of phenol (94 g in 100 ml of dichloromethane) to the stirred suspension at a temperature of 25-30°C.[14]

  • Addition of Acylating Agent: To the resulting mixture, add 4-chlorobenzoyl chloride (or 4-chlorobenzotrichloride) (230 g) dropwise, maintaining the temperature between 25-30°C.[14] The reaction is exothermic and may require external cooling.

  • Reaction Monitoring: Stir the reaction mixture at 25-30°C for approximately 6 hours.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into an aqueous solution of hydrochloric acid.[14] Stir for about 2 hours at 25-30°C.

  • Isolation of Crude Product: The precipitated solid is filtered and washed with water to isolate the crude 4-chloro-4'-hydroxybenzophenone.[14]

  • Purification: The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution, treating with activated carbon to remove colored impurities, followed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the pure 4-chloro-4'-hydroxybenzophenone.[14][16] The purified product is filtered, washed with water, and dried. A yield of approximately 85% can be expected.[14]

Causality and Mechanistic Insights:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl3, coordinates with the carbonyl oxygen of 4-chlorobenzoyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich phenol ring, preferentially at the para position due to the ortho, para-directing effect of the hydroxyl group. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired product. The use of a non-polar solvent like dichloromethane is crucial to prevent the deactivation of the Lewis acid catalyst.

Application in High-Performance Polymer Synthesis: Poly Ether Ketone (PEK)

One of the most significant applications of CHBP is in the synthesis of Poly Ether Ketone (PEK), a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties.

Protocol 2: Nucleophilic Aromatic Substitution Polymerization of CHBP

The polymerization of CHBP to PEK proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Polymerization Scheme:

PEK_Polymerization CHBP_monomer n (4-Chloro-4'-hydroxybenzophenone) reaction + CHBP_monomer->reaction Base Base (e.g., K2CO3 or KOH) Base->reaction Solvent High-boiling solvent (e.g., Diphenylsulfone) Solvent->reaction Heat Heat (~320°C) Heat->reaction PEK_polymer Poly(ether ketone) + n HCl reaction->PEK_polymer Polymerization

Sources

Application

Application Note: 4-Chloro-4'-hydroxybenzophenone (CCBP) in Advanced Photopolymerization

This Application Note and Protocol guide details the use of 4-Chloro-4'-hydroxybenzophenone (CCBP) as a functionalizable Type II photoinitiator.[1] Unlike standard benzophenone, the presence of the hydroxyl (-OH) and chl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-Chloro-4'-hydroxybenzophenone (CCBP) as a functionalizable Type II photoinitiator.[1] Unlike standard benzophenone, the presence of the hydroxyl (-OH) and chlorine (-Cl) moieties in CCBP allows for unique chemical anchoring and electronic tuning, making it critical for low-migration applications and surface-initiated polymerization.

[1]

Introduction & Scientific Rationale

In the landscape of photoinitiators (PIs), 4-Chloro-4'-hydroxybenzophenone (CCBP) occupies a strategic niche.[1][2] While standard benzophenone (BP) is a workhorse for Type II (hydrogen abstraction) initiation, it suffers from high volatility, odor, and migration—critical failures in biomedical and food-packaging applications.

CCBP resolves these issues through its dual-functionality :

  • The Benzophenone Core: Acts as the chromophore for UV absorption (typically 250–360 nm), driving the Norrish Type II radical generation.

  • The 4'-Hydroxyl Group: A chemical "handle" that allows the PI to be covalently tethered to polymer backbones, surfaces, or monomers prior to curing. This creates polymerizable photoinitiators or macromolecular PIs , effectively eliminating migration.

  • The 4-Chloro Substituent: An electron-withdrawing group (EWG) that subtly alters the triplet state energy and improves lipophilicity compared to 4-hydroxybenzophenone.[1]

Key Applications
  • Low-Migration Coatings: Synthesis of non-migratory PIs for food contact materials.[1]

  • Surface Grafting: "Grafting-from" polymerization on hydroxyl- or amine-rich surfaces (e.g., cellulose, functionalized glass).[1]

  • Biomedical Hydrogels: Crosslinking of PEG-diacrylate (PEGDA) where PI leaching must be minimized.[1]

Mechanism of Action

CCBP functions as a Norrish Type II photoinitiator .[1] It does not fragment upon irradiation. Instead, it absorbs UV energy to reach an excited triplet state (


), which then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine or an alcohol.
The Photochemical Pathway
  • Absorption: CCBP absorbs UV light (

    
     nm, tailing to 360 nm).[1]
    
  • Intersystem Crossing (ISC): Rapid transition from Singlet (

    
    ) to Triplet (
    
    
    
    ).
  • H-Abstraction: The excited carbonyl oxygen abstracts a hydrogen from the donor (R-H).[1]

  • Radical Generation: Two radicals are formed:

    • Ketyl Radical (Inactive): The CCBP-H[1]• radical is sterically bulky and relatively stable; it usually terminates chains via coupling.[1]

    • Donor Radical (Active): The R• radical (from the amine/alcohol) initiates the polymerization of the monomer (e.g., acrylates).[3]

Visualization: Type II Photoinitiation Cycle

CCBP_Mechanism Ground Ground State (CCBP) Singlet Singlet State (S1) Ground->Singlet UV Absorption (hv) Triplet Triplet State (T1) Reactive Species Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex [CCBP ... H-Donor] Triplet->Exciplex + Synergist (Amine/Alcohol) Radicals Radical Pair (Ketyl• + Donor•) Exciplex->Radicals H-Abstraction Radicals->Ground Termination (Coupling) Polymer Polymerization Initiated by Donor• Radicals->Polymer Initiation

Figure 1: The Norrish Type II mechanism for CCBP.[1] The H-donor (synergist) is critical for generating the active initiating radical.

Experimental Protocols

Protocol A: Synthesis of a Polymerizable Photoinitiator (CCBP-Acrylate)

Objective: Convert CCBP into a monomeric photoinitiator (CCBP-Acrylate) to prevent migration in the final cured matrix.[1] Scope: Organic Synthesis / Pre-polymerization.

Materials:

  • 4-Chloro-4'-hydroxybenzophenone (CCBP)[4]

  • Acryloyl chloride (or Methacryloyl chloride)[5]

  • Triethylamine (TEA) as acid scavenger

  • Dichloromethane (DCM, anhydrous)

  • Argon/Nitrogen atmosphere

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (2.33 g) of CCBP in 50 mL of anhydrous DCM under an inert atmosphere.

  • Base Addition: Add 12 mmol (1.7 mL) of Triethylamine . Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 11 mmol of Acryloyl Chloride dissolved in 10 mL DCM over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3) until the starting CCBP spot disappears.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine.

    • Wash with saturated NaHCO3 (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over anhydrous MgSO4 and evaporate the solvent.[6]

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (look for acrylate vinyl protons at 5.8–6.4 ppm).

Outcome: You now have a photoinitiator that will copolymerize into the backbone, ensuring zero migration.

Protocol B: Direct Photopolymerization of Hydrogels (Surface Grafting)

Objective: Use CCBP to initiate the crosslinking of PEGDA hydrogels, utilizing the -OH group for potential surface interactions or simply as a Type II initiator.

Formulation Table:

ComponentFunctionConcentration (wt%)Notes
PEGDA (Mn 575) Monomer20 - 40%Base matrix.[1]
CCBP Photoinitiator0.5 - 2.0%Predissolve in small amount of solvent (NMP/DMSO) if not soluble in monomer.[1]
MDEA (Methyldiethanolamine) Synergist1.0 - 3.0%Essential H-donor.[1] Molar ratio Amine:CCBP should be > 1:1.
Water/PBS SolventBalanceDegas to remove oxygen.[1]

Workflow:

  • Stock Preparation: Dissolve CCBP in a minimal amount of NMP (N-methyl-2-pyrrolidone) or Ethanol.[1] It is sparingly soluble in pure water.

    • Note: For 10 mL of resin, dissolve 50 mg CCBP in 200 µL NMP.

  • Mixing: Add the CCBP concentrate to the PEGDA/Water mixture. Add MDEA last. Vortex vigorously.

  • Degassing: Oxygen inhibits Type II initiators significantly. Purge the resin with Nitrogen for 5 minutes or vacuum degas.

  • Curing:

    • Light Source: UV LED (365 nm) or Mercury Arc Lamp.[1]

    • Intensity: 10–50 mW/cm².

    • Time: 60–120 seconds.

  • Post-Cure: Rinse the hydrogel with Ethanol/Water to remove unreacted species.[1]

Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Formulation Phase cluster_cure Curing Phase Step1 Dissolve CCBP (Solvent: NMP/Ethanol) Step2 Add Monomer (PEGDA) + Synergist (MDEA) Step1->Step2 Step3 Degas (N2 Purge) Critical Step! Step2->Step3 Step4 UV Exposure (365nm, 10-50 mW/cm²) Step3->Step4 Transfer to Mold Step5 Crosslinked Network Step4->Step5

Figure 2: Step-by-step workflow for preparing and curing CCBP-initiated formulations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tacky Surface (Oxygen Inhibition) Oxygen quenching the triplet state or radicals.[1]Increase amine synergist concentration (up to 3-4%). Cure under N2 blanket or cover with a PET film.
Low Solubility CCBP is hydrophobic.[1]Use a co-solvent (NMP, DMSO, Acetone) or switch to a more hydrophobic monomer mix.
Yellowing Formation of colored ketyl radical byproducts.[1]Reduce CCBP concentration. This is intrinsic to benzophenone derivatives; unavoidable but manageable.
Slow Cure Speed Mismatch of UV source and absorption.[1]Ensure light source emits <365 nm.[7] CCBP absorption drops sharply above 350 nm.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][8][9]

  • PPE: Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation.[8][9][10][11]

  • Storage: Store in a cool, dry place away from strong oxidizers.

  • Disposal: Dispose of as hazardous chemical waste (halogenated organic).[1]

References

  • PubChem. (2025).[1] 4-Chloro-4'-hydroxybenzophenone Compound Summary. National Library of Medicine. Link

  • Feng, C., et al. (2023).[12] Synthesis and Application of New Benzophenone Photoinitiators. ChemistrySelect / ResearchGate.[12] Link

  • Mueller, M., et al. (2022).[3] Surface-Immobilized Photoinitiators for Light Induced Polymerization. Polymers (MDPI). Link

  • TCI Chemicals. (2025).[1][8] Safety Data Sheet: 4-Chloro-4'-hydroxybenzophenone. Link

  • Carlini, C., et al. (1983). Polymerizable Benzophenone Photoinitiators. Polymer. (Cited via Patent CN100427461C). Link

Sources

Technical Notes & Optimization

Troubleshooting

common side products in Friedel-Crafts acylation of phenols

Welcome to the Reaction Optimization Center (ROC). Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Friedel-Crafts Acylation of Phenols You have reached the Tier-3 Technical Support guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Center (ROC). Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Friedel-Crafts Acylation of Phenols

You have reached the Tier-3 Technical Support guide for advanced organic synthesis. Unlike standard benzene acylation, phenols present a unique "bidentate" challenge: the nucleophilic oxygen competes with the nucleophilic aromatic ring.

Below are the three most common "Support Tickets" (issues) researchers submit regarding this reaction, followed by our validated troubleshooting protocols.

Ticket #001: "I isolated the ester, not the ketone."

User Complaint: "I ran the reaction with 1.1 eq of AlCl₃ at 0°C. The NMR shows a clean product, but the carbonyl peak is shifted, and the phenol proton is gone. I made the ester (O-acylation), not the hydroxyaryl ketone (C-acylation)."

Root Cause Analysis: Phenols react under Kinetic Control to form esters (O-acylation) and under Thermodynamic Control to form ketones (C-acylation).

  • The Trap: The phenolic oxygen is a hard nucleophile and reacts rapidly with the acyl chloride to form the ester.

  • The Catalyst Sink: The resulting ester and the phenolic oxygen coordinate strongly with Lewis acids. If you used only 1.1 equivalents of

    
    , the catalyst is fully sequestered by the reagents/products, halting the reaction before the rearrangement to the ketone can occur.
    

The Fix (The Fries Rearrangement Protocol): You are essentially halfway there. The industrial standard for acylating phenols is actually a two-step "one-pot" process: Esterification followed by an in situ Fries Rearrangement.

  • Step 1: Increase catalyst loading. You need >2.2 equivalents of

    
    .
    
    • Why? 1 eq complexes the phenolic/ester oxygen; 1 eq activates the acyl group; 0.2 eq ensures catalytic turnover.

  • Step 2: Apply Heat. The rearrangement of the ester to the ketone requires overcoming a higher activation energy barrier.

Visualizing the Pathway:

ReactionPathway Phenol Phenol (Starting Material) Ester Phenolic Ester (Kinetic Product) O-Acylation Phenol->Ester Fast (<60°C) AcylCl Acyl Chloride + AlCl3 AcylCl->Phenol Complex Acylium-AlCl3 Complex Ester->Complex Fries Rearrangement (Requires Heat + Excess AlCl3) Ortho Ortho-Hydroxy Ketone (Thermodynamic - High T) Complex->Ortho Chelation Control (>120°C) Para Para-Hydroxy Ketone (Kinetic - Low T) Complex->Para Steric Control (<60°C)

Caption: The branching pathway of phenol acylation. O-acylation is the "fast" trap; C-acylation requires forcing conditions via the Fries Rearrangement.

Ticket #002: "I can't control the Ortho/Para ratio."

User Complaint: "I need the para-isomer, but I keep getting a 60:40 mixture or predominantly the ortho-isomer."

Root Cause Analysis: Regioselectivity in phenol acylation is governed by a battle between Chelation and Sterics .

  • Ortho-Selectivity: Driven by the ability of the aluminum atom to coordinate with both the phenolic oxygen and the carbonyl oxygen of the product. This forms a stable 6-membered chelate ring. This is the Thermodynamic sink at high temperatures.

  • Para-Selectivity: Driven by sterics. The bulky

    
    -complexed phenol blocks the ortho position. This is the Kinetic  preference at lower temperatures.[1]
    

Troubleshooting Table:

Desired IsomerReaction ConditionSolvent ChoiceMechanistic Driver
Para Low Temp (<60°C)Polar (Nitrobenzene,

)
Solvation separates ion pairs, reducing chelation.
Ortho High Temp (>120°C)Non-polar (Chlorobenzene, Neat)Promotes tight ion pairing and Al-chelation.

The Fix:

  • For Para: Run the reaction in Nitromethane or Nitrobenzene at 0°C – 25°C.

  • For Ortho: Run the reaction "neat" (no solvent) or in high-boiling non-polar solvents (dichlorobenzene) at reflux.

Ticket #003: "My reaction turned into black tar."

User Complaint: "I added the AlCl₃, and the reaction smoked, turned black, and workup yielded an inseparable emulsion/tar."

Root Cause Analysis: Phenols are electron-rich and prone to oxidation.


 is a harsh Lewis acid that can act as an oxidant or cause polymerization of sensitive substrates.
  • Side Reaction A (Demethylation): If your phenol has methoxy groups (e.g., guaiacol),

    
     will cleave the methyl ether, creating complex mixtures of catechols which rapidly oxidize to quinones and tars.
    
  • Side Reaction B (Polymerization): If the ring is highly activated (e.g., resorcinol), the reaction is too exothermic, leading to uncontrolled condensation.

The Fix:

  • Switch Catalysts: For sensitive phenols (especially methoxy-phenols), swap

    
     for 
    
    
    
    (Boron Trifluoride Etherate) or
    
    
    . These are milder and less likely to cleave ethers.
  • Inert Atmosphere: Phenol acylation must be run under Nitrogen/Argon. The intermediate complexes are highly moisture and oxygen-sensitive.

  • The "Perchloric Acid" Trick: For highly activated phenols, use

    
     or Triflic Acid (
    
    
    
    ) instead of metal halides to drive the Fries rearrangement under milder conditions.

Standard Operating Protocol: The "Gold Standard" Fries Rearrangement

Use this protocol to ensure conversion of the O-acyl ester to the C-acyl ketone.

Reagents:

  • Phenolic Ester (isolated or formed in situ)[2]

  • 
     (2.5 equivalents)
    
  • Solvent: Chlorobenzene (for Ortho) or Nitrobenzene (for Para)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and

    
     drying tube (or 
    
    
    
    line).
  • Dissolution: Dissolve the phenolic ester in the chosen solvent (1g ester / 5-10 mL solvent).

  • Addition: Cool to 0°C. Add powdered

    
     in small portions over 20 minutes. Caution: Exothermic.
    
  • Reaction:

    • For Para: Stir at RT for 12–24 hours.

    • For Ortho: Heat to 120°C (reflux) for 2–4 hours.

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl .

    • Why HCl? You must break the strong Aluminum-Phenoxide complex. Water alone often results in a gelatinous aluminum hydroxide precipitate that traps your product.

  • Extraction: Extract with DCM or Ethyl Acetate. Wash with brine. Dry over

    
    .
    

References

  • BenchChem. (2025). A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement. Link

  • Chemistry Steps. (2025). Friedel-Crafts Acylation: Mechanism and Practice Problems. Link

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Link

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Link

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Technical Guide. Link

Sources

Optimization

Technical Support Center: A Scientist's Guide to Controlling O- vs. C-Acylation of Phenols

Welcome to the technical support center for phenolic acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common but critical challenge of controllin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenolic acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common but critical challenge of controlling selectivity between O-acylation (ester formation) and C-acylation (hydroxyaryl ketone formation). Phenols, as bidentate nucleophiles, can react at either the hydroxyl oxygen or the activated aromatic ring, and directing the reaction to the desired position is paramount for synthetic success.[1]

This document provides in-depth, field-proven insights into the mechanisms at play and offers practical, actionable troubleshooting advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - The Underlying Chemistry

This section addresses fundamental questions about the competing acylation pathways. Understanding these principles is the first step toward troubleshooting and optimizing your reactions.

Q1: What is the fundamental difference between O-acylation and C-acylation of a phenol?

Answer: The two pathways are mechanistically distinct types of reactions.

  • O-Acylation is a nucleophilic acyl substitution . The oxygen atom of the phenol or, more readily, the phenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[2] This reaction is generally fast and is favored under basic or neutral conditions. The product is a phenyl ester.

  • C-Acylation is an electrophilic aromatic substitution (specifically, a Friedel-Crafts acylation). This reaction requires a strong Lewis acid catalyst (like AlCl₃ or BF₃) to generate a highly electrophilic acylium ion (R-C=O⁺).[3][4] The electron-rich aromatic ring of the phenol then acts as the nucleophile, attacking the acylium ion. The product is a hydroxyaryl ketone.

G cluster_O O-Acylation (Kinetic Pathway) cluster_C C-Acylation (Thermodynamic Pathway) O_Phenol Phenol/Phenoxide O_Product Phenyl Ester (O-Product) O_Phenol->O_Product Nucleophilic Acyl Substitution O_Acyl Acylating Agent (e.g., RCOCl) O_Acyl->O_Product O_Conditions Base Catalysis (e.g., Pyridine, NaOH) Low Temperature O_Conditions->O_Product C_Phenol Phenol C_Product Hydroxyaryl Ketone (C-Product) C_Phenol->C_Product Electrophilic Aromatic Substitution C_Acyl Acylating Agent + Lewis Acid (e.g., RCOCl + AlCl₃) C_Intermediate Acylium Ion [R-C≡O]⁺ C_Acyl->C_Intermediate Generates C_Intermediate->C_Product Attacked by Ring C_Conditions Strong Lewis Acid (≥1 equivalent) High Temperature C_Conditions->C_Product

Caption: O-acylation vs. C-acylation pathways.

Q2: My reaction gives the O-acylated ester, but I want the C-acylated ketone. Why is this happening?

Answer: You are observing the kinetically controlled product. O-acylation is almost always the faster reaction, while the C-acylated product is typically the more thermodynamically stable one.[5][6] To favor the C-acylated product, you must use conditions that either allow the reaction to reach thermodynamic equilibrium or that exclusively promote the electrophilic aromatic substitution pathway from the start.

FactorFavors O-Acylation (Kinetic Product)Favors C-Acylation (Thermodynamic Product)Causality
Catalyst Base (e.g., NaOH, Pyridine) or low concentrations of acid.[1]Strong Lewis Acid (e.g., AlCl₃, BF₃, TiCl₄) in stoichiometric amounts.[3][7]Bases generate the highly nucleophilic phenoxide ion, which rapidly attacks the acylating agent.[8] Strong Lewis acids generate the acylium ion, the key electrophile for C-acylation.[4][9]
Temperature Low temperature.[10][11]High temperature.[4][12]Lower temperatures trap the faster-forming kinetic product. Higher temperatures provide the energy needed to overcome the activation barrier for C-acylation or to drive the Fries rearrangement (see Q3).[10][13]
Solvent Polar solvents can sometimes favor O-acylation.Non-polar solvents (e.g., CS₂, Dichloromethane) often favor C-acylation.[4][14]Solvent polarity affects the stability of intermediates and transition states. Non-polar solvents can favor the ortho C-acylated product.[4][15]
Q3: What is the Fries Rearrangement, and when should I use it?

Answer: The Fries Rearrangement is a powerful reaction that converts a phenyl ester (the O-acylated product) into a hydroxyaryl ketone (the C-acylated product).[4][15] It is catalyzed by a Lewis acid (like AlCl₃) and typically requires heating.[3][12] This reaction is ideal for situations where you have already isolated the O-acylated ester or if direct C-acylation proves difficult.

The reaction involves the migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring.[4][15] The regioselectivity between the ortho and para products can be controlled by reaction conditions.

  • High temperatures (>160°C) favor the ortho product, which is often the thermodynamically more stable isomer due to chelation of the catalyst between the hydroxyl and ketone groups.[4][12]

  • Low temperatures (<60°C) favor the para product, which is often the kinetically favored rearrangement product.[4][12]

  • Solvent choice also plays a role: non-polar solvents tend to favor the ortho product, while more polar solvents increase the proportion of the para product.[4][15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during phenol acylation experiments.

Problem 1: My reaction exclusively yields the O-acylated product, but I want the C-acylated ketone.
  • Probable Cause 1: Lack of or Insufficient Lewis Acid Catalyst. Direct C-acylation (Friedel-Crafts) is impossible without a strong Lewis acid to generate the acylium ion.

    • Solution: Introduce a strong Lewis acid like anhydrous aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[3]

  • Probable Cause 2: Using Catalytic Instead of Stoichiometric Lewis Acid. The hydroxyaryl ketone product forms a stable complex with the Lewis acid, effectively sequestering and deactivating it.[7][16]

    • Solution: Use at least one full equivalent of the Lewis acid relative to the phenol or acylating agent. Often, a slight excess (1.1-1.2 equivalents) is required for complete conversion.[3][7]

  • Probable Cause 3: Reaction Temperature is Too Low. The reaction is under kinetic control, favoring the faster O-acylation pathway.[10][13]

    • Solution: Increase the reaction temperature. This will either favor direct C-acylation or induce an in situ Fries rearrangement of the initially formed O-acyl product to the more stable C-acyl product.[4][12]

G Start Problem: Only O-Acylated Product Formed Q1 Are you using a strong Lewis Acid catalyst (e.g., AlCl₃)? Start->Q1 A1_No Solution: Add ≥1.1 eq. of anhydrous AlCl₃. Q1->A1_No No Q2 Is the amount of Lewis Acid stoichiometric (≥1.1 eq.)? Q1->Q2 Yes A1_Yes Yes A2_No Solution: Increase Lewis Acid to ≥1.1 equivalents. Q2->A2_No No Q3 Is the reaction temperature sufficiently high (e.g., >60°C to 160°C)? Q2->Q3 Yes A2_Yes Yes A3_No Solution: Increase temperature to favor C-acylation or Fries Rearrangement. Q3->A3_No No A3_Yes If all conditions are met, consider substrate reactivity or alternative Lewis acids. Q3->A3_Yes Yes

Caption: Decision workflow for obtaining C-acylated products.

Problem 2: My reaction is giving a mixture of O- and C-acylated products with poor selectivity.
  • Probable Cause: Intermediate Reaction Conditions. The conditions are not decisive enough to favor one pathway exclusively. The reaction is likely running at a temperature that allows some C-acylation or rearrangement but is not high enough to drive it to completion.

    • Solution 1 (To Favor C-Acylation): Drive the reaction to thermodynamic equilibrium. Increase the reaction temperature significantly and/or prolong the reaction time. Ensure a stoichiometric amount of a strong Lewis acid is present.

    • Solution 2 (To Favor O-Acylation): Switch to a kinetically controlled regime. Run the reaction at a low temperature (e.g., 0 °C).[17] Remove the Lewis acid entirely and use a base catalyst like pyridine or aqueous NaOH (Schotten-Baumann conditions).[2][8][18]

Problem 3: My Friedel-Crafts reaction or Fries rearrangement is failing or giving very low yield.
  • Probable Cause 1: Deactivated Substrate. If the phenol ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated to undergo electrophilic aromatic substitution.[16][19]

    • Solution: This is a fundamental limitation.[20] Consider a different synthetic route where acylation precedes the introduction of the deactivating group. For some substrates, a more potent catalyst system like trifluoromethanesulfonic acid (TfOH) may be effective.[1][21]

  • Probable Cause 2: Water Contamination. Lewis acids like AlCl₃ react violently and are deactivated by moisture.[16]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, anhydrous Lewis acid. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Probable Cause 3: Steric Hindrance. Bulky substituents on the phenol or the acylating agent can hinder the reaction, particularly for the ortho position.[3]

    • Solution: For the Fries rearrangement, attempt to target the less hindered para position by using lower temperatures and a more polar solvent.[4][15] If direct C-acylation is failing, consider using a smaller acylating agent if possible.

Part 3: Experimental Protocols

These are generalized protocols. Optimization for specific substrates is highly recommended.

Protocol 1: Selective O-Acylation via Schotten-Baumann Conditions (Kinetic Control)

This protocol favors the formation of the phenyl ester.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the phenol (1.0 eq.) and a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 eq., e.g., 10% w/v) or an organic base like pyridine (2-3 eq.). Cool the mixture to 0 °C in an ice bath. The use of a base deprotonates the phenol to the more nucleophilic phenoxide ion.[8][18]

  • Acylation: Add the acyl chloride or anhydride (1.1 eq.) dropwise to the vigorously stirred biphasic mixture or solution.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC. The reaction is often complete within minutes.[17]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with dilute HCl (if using an organic base), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl ester. Purify by recrystallization or chromatography as needed.

Protocol 2: Selective C-Acylation via Friedel-Crafts Reaction (Thermodynamic Control)

This protocol favors the formation of the hydroxyaryl ketone.

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide).[14] Cool to 0 °C.

  • Catalyst Suspension: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq.) to the cold solvent with stirring.[7]

  • Reagent Addition: In a separate flask, dissolve the phenol (1.0 eq.) and the acyl chloride (1.0 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (temperature depends on solvent and substrate, typically 40-160 °C) for 2-12 hours. Monitor the reaction progress by TLC or HPLC.[22]

  • Workup: Cool the reaction mixture to 0 °C and very carefully quench by slowly adding crushed ice, followed by cold dilute HCl. This will hydrolyze the aluminum complexes.[3][7]

  • Isolation: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude hydroxyaryl ketone can be purified by chromatography, recrystallization, or distillation. The ortho and para isomers can often be separated by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[12][22]

References

  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • Fries rearrangement. Wikipedia. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

    • FRIES REARRANGEMENT. PHARMD GURU. [Link]

  • Write a short note on the Schotten-Baumann reaction of Phenol. Filo. [Link]

  • Ch24 - Acylation of phenols. Department of Chemistry, University of Calgary. [Link]

  • What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Testbook. [Link]

  • What solvents are used in Friedel-Crafts acylation?. Filo. [Link]

  • Ester Synthesis via Schotten-Baumann. Scribd. [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • the reaction of acid anhydrides with water, alcohols and phenol. Chemguide. [Link]

  • Schematic of the relationship between C- and O-acylations of phenol... ResearchGate. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

  • What is the Schottan-Baumann reaction?. Quora. [Link]

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • Process for ring acylation of phenols.
  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. International Journal of ChemTech Research. [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate. [Link]

  • Thermodynamic analysis of phenol acylation with acetic acid. SciELO. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie. [Link]

  • Acylation of phenol on solid acids: Study of the deactivation mechanism. CONICET Digital. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • How can i perform Friedel crafts acylation with phenol?. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Confirmation of Benzophenone Derivatives

Introduction Benzophenone and its derivatives are a pivotal class of organic compounds, integral to numerous applications ranging from photoinitiators in polymer chemistry to UV filters in sunscreens and pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzophenone and its derivatives are a pivotal class of organic compounds, integral to numerous applications ranging from photoinitiators in polymer chemistry to UV filters in sunscreens and pharmaceuticals. The precise structural elucidation of these derivatives is paramount for ensuring their efficacy, safety, and for advancing novel applications. This guide provides a comprehensive, comparative analysis of the primary spectroscopic techniques employed for the structural confirmation of benzophenone derivatives. We will delve into the principles, experimental considerations, and data interpretation for Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to confidently identify and characterize these versatile molecules.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single spectroscopic technique can unequivocally determine the structure of a novel benzophenone derivative. A synergistic approach, leveraging the complementary information provided by each method, is essential for unambiguous structural confirmation. This guide will explore how the vibrational, electronic, nuclear, and mass-to-charge ratio properties of benzophenone derivatives are probed by FT-IR, UV-Vis, NMR, and MS, respectively.

Workflow for Structural Elucidation

A logical workflow ensures efficient and accurate characterization. The following diagram illustrates a typical spectroscopic analysis pipeline for a newly synthesized or isolated benzophenone derivative.

Spectroscopic Workflow cluster_0 Initial Analysis cluster_1 Electronic Properties cluster_2 Detailed Structure cluster_3 Confirmation & Mass Synthesis/Isolation Synthesis/Isolation FT-IR FT-IR Synthesis/Isolation->FT-IR Functional Groups UV-Vis UV-Vis FT-IR->UV-Vis Conjugation NMR NMR UV-Vis->NMR Connectivity & Stereochemistry MS MS NMR->MS Molecular Weight Structural Confirmation Structural Confirmation MS->Structural Confirmation

Caption: A typical workflow for the spectroscopic structural confirmation of benzophenone derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an indispensable first-pass technique for identifying the key functional groups present in a benzophenone derivative. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Key Vibrational Modes for Benzophenone Derivatives

The most informative region in the IR spectrum of a benzophenone derivative is the carbonyl (C=O) stretching vibration. The position of this band is highly sensitive to the electronic effects of substituents on the aromatic rings.[1][2]

Functional GroupTypical Wavenumber (cm⁻¹)IntensityNotes
C=O (Carbonyl) Stretch 1630 - 1685 Strong The defining peak for benzophenones. Electron-donating groups lower the frequency, while electron-withdrawing groups increase it.[3]
Aromatic C=C Stretch1450 - 1600Medium to WeakA series of bands indicating the presence of the phenyl rings.
Aromatic C-H Stretch3000 - 3100Medium to WeakConfirms the aromatic nature of the compound.
O-H Stretch (for hydroxy derivatives)3200 - 3600Broad, StrongIndicates the presence of hydroxyl groups. Intramolecular hydrogen bonding (e.g., in 2-hydroxybenzophenone) can cause this peak to be broader and shifted to lower wavenumbers.[4]
C-O Stretch (for methoxy derivatives)1000 - 1300StrongCharacteristic of ether linkages.
C-H Bending (out-of-plane)690 - 900Medium to StrongThe pattern of these bands can provide information about the substitution pattern on the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a rapid and convenient method for obtaining high-quality spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid benzophenone derivative directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Case Study: Comparison of Benzophenone and 4-Hydroxybenzophenone

The introduction of a hydroxyl group in the para position significantly influences the C=O stretching frequency.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
Benzophenone~1660Absent
4-Hydroxybenzophenone~1645~3350 (broad)

The electron-donating nature of the hydroxyl group in 4-hydroxybenzophenone increases the electron density on the carbonyl carbon, weakening the C=O bond and shifting its stretching frequency to a lower wavenumber compared to unsubstituted benzophenone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure and extent of conjugation in benzophenone derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

Key Electronic Transitions in Benzophenones

Benzophenone and its derivatives typically exhibit two main types of absorption bands in the UV region:

  • π → π* Transitions: These are high-energy transitions that are generally observed at shorter wavelengths (around 250 nm). They are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings.[5]

  • n → π* Transitions: These are lower-energy transitions that occur at longer wavelengths (around 340 nm) and are characteristic of the carbonyl group. They involve the promotion of a non-bonding electron from the oxygen atom to the π* antibonding orbital of the C=O bond.[6]

The position and intensity of these absorption bands are sensitive to both the solvent and the nature of the substituents on the aromatic rings.[5][7]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically above 220 nm). Common solvents include ethanol, methanol, and cyclohexane.

  • Solution Preparation: Prepare a stock solution of the benzophenone derivative of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbances within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Record the UV-Vis spectrum of each of the prepared solutions.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each transition. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

Impact of Substituents and Solvents
  • Substituents: Electron-donating groups (e.g., -OH, -OCH₃) tend to cause a bathochromic (red) shift in the π → π* and n → π* transitions, moving them to longer wavelengths.[7] Conversely, electron-withdrawing groups (e.g., -NO₂) can cause a hypsochromic (blue) shift.

  • Solvents: The n → π* transition is particularly sensitive to solvent polarity. In polar, protic solvents like ethanol, hydrogen bonding to the carbonyl oxygen stabilizes the n-orbital, increasing the energy gap for the transition and resulting in a hypsochromic shift compared to non-polar solvents like n-heptane.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Features of a ¹H NMR Spectrum of a Benzophenone Derivative:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons in benzophenones typically resonate between 7.2 and 7.8 ppm.[8] Protons ortho to the carbonyl group are generally deshielded and appear at a higher chemical shift due to the electron-withdrawing nature of the carbonyl.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting pattern of a signal is determined by the number of neighboring protons (n) and follows the n+1 rule. This provides crucial information about the connectivity of protons.

¹³C NMR Spectroscopy

¹³C NMR provides information about the different types of carbon atoms in the molecule.

Key Features of a ¹³C NMR Spectrum of a Benzophenone Derivative:

  • Chemical Shift (δ): The carbonyl carbon is highly deshielded and typically appears as a weak signal around 196 ppm.[8] Aromatic carbons resonate in the range of 128-138 ppm. The chemical shifts of the aromatic carbons can be used to deduce the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzophenone derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.

NMR_Analysis cluster_0 1D NMR cluster_1 2D NMR 1H_NMR Proton Environments & Connectivity COSY H-H Correlations 1H_NMR->COSY 13C_NMR Carbon Skeleton HSQC C-H Correlations 13C_NMR->HSQC Structural_Fragment_Assembly Structural_Fragment_Assembly COSY->Structural_Fragment_Assembly HSQC->Structural_Fragment_Assembly

Caption: The relationship between 1D and 2D NMR experiments for structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Ionization Techniques

For benzophenone derivatives, common ionization techniques include:

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be a valuable "fingerprint" for a specific compound.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ with minimal fragmentation.[9][10] This is particularly useful for confirming the molecular weight.

Fragmentation of Benzophenone Derivatives

Under EI conditions, benzophenone derivatives undergo characteristic fragmentation pathways. The most common fragmentation involves the cleavage of the bonds adjacent to the carbonyl group.

Common Fragments for Benzophenone:

  • [M]⁺•: The molecular ion.

  • [M-C₆H₅]⁺: Loss of a phenyl radical, resulting in the benzoyl cation (m/z 105). This is often the base peak.

  • [C₆H₅]⁺: The phenyl cation (m/z 77).

The fragmentation patterns of substituted benzophenones will be influenced by the nature and position of the substituents.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[11]

  • Ionization: The sample is ionized using an appropriate technique (e.g., EI or ESI).

  • Mass Analysis: The ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to provide structural information. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of benzophenone derivatives is a critical step in their development and application. By employing a multi-technique spectroscopic approach, researchers can obtain a comprehensive and unambiguous understanding of their molecular structure. FT-IR provides a rapid screen for functional groups, UV-Vis elucidates the electronic properties, NMR reveals the detailed connectivity of the carbon-hydrogen framework, and MS confirms the molecular weight and provides valuable fragmentation information. The integration of data from these complementary techniques, as outlined in this guide, empowers scientists to characterize benzophenone derivatives with the highest degree of confidence.

References

  • Vertex AI Search. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
  • PubMed. (2008, March 15). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones.
  • Semantic Scholar. (n.d.). Integrating density functional theory and chemical ionization mass spectrometry techniques to assess benzophenone derivatives in food packaging: implications for enhancing food quality and safety.
  • ResearchGate. (2025, October 15). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
  • ResearchGate. (n.d.). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines.
  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
  • Oxford Academic. (n.d.). Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives.
  • Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra.
  • Science Alert. (2016, October 15). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.
  • Taylor & Francis Online. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order.
  • PubMed. (2014, July 15). Photoexcited states of UV absorbers, benzophenone derivatives.
  • Sci-Hub. (n.d.). Steric effects in the electronic spectra of substituted benzophenones. I.
  • Scientific Research Publishing. (2015, November 9). Thermal, Spectroscopic and Chromatographic Characterization of Biofield Energy Treated Benzophenone.
  • BenchChem. (2025). A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals.
  • Journal of Food and Drug Analysis. (2021, June 15). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp.
  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the reaction between MP-9/CTAB (hemepeptide/micelle ratio = 6.0) and DPAA.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41.
  • ResearchGate. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order.
  • AIP Publishing. (2025, September 1). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones.
  • Indian Academy of Sciences. (n.d.). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones.
  • MDPI. (2000, March 22). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.

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Comparative

comparing synthesis efficiency of Friedel-Crafts vs Fries rearrangement

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary For the synthesis of hydroxyaryl ketones—critical pharmacophores in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

For the synthesis of hydroxyaryl ketones—critical pharmacophores in drug development—the choice between direct Friedel-Crafts (FC) acylation and the Fries Rearrangement (FR) is rarely a matter of preference but of regiocontrol and atom economy .

While Friedel-Crafts acylation represents the textbook approach to C-C bond formation, its application to phenols is plagued by O-acylation competition and catalyst deactivation.[1] The Fries Rearrangement, often viewed as a two-step workaround, frequently offers superior synthesis efficiency through predictable thermodynamic control, enabling access to ortho-isomers that are kinetically disfavored in direct FC acylation.

This guide objectively compares these methodologies, supported by experimental data, mechanistic insights, and validated protocols.[1]

Part 1: Mechanistic Divergence & Causality

To optimize yield, one must understand the underlying causality of the reaction failure modes. The primary distinction lies in the molecularity of the rate-determining step and the nature of the intermediate .

Friedel-Crafts Acylation (Intermolecular)

In direct FC acylation of phenols, the Lewis acid (e.g., AlCl₃) coordinates rapidly with the hard oxygen of the phenol.

  • Causality of Failure: This coordination creates a deactivated complex, requiring harsh conditions to force C-acylation. Furthermore, the acyl halide often reacts faster at the oxygen (kinetic product) to form an ester, effectively stalling the desired C-acylation unless temperatures are raised to induce an in situ Fries rearrangement.

Fries Rearrangement (Intramolecular)

The FR leverages the pre-formed phenolic ester.[1][2][3] Under Lewis acid catalysis, the acyl group migrates to the aromatic ring.[1][4]

  • The "Cage" Effect: Evidence suggests a mechanism involving an acylium ion / aluminum-phenoxide ion pair held within a solvent cage. This proximity facilitates the rearrangement and allows for exquisite thermal control over regioselectivity.

Visualization: Mechanistic Pathways

The following diagram illustrates the bifurcation between the intermolecular FC pathway and the intramolecular FR pathway.

MechanismComparison Phenol Phenol Substrate Complex O-Coordinated Deactivated Complex Phenol->Complex Fast Coordination (Deactivates Ring) Ester Phenolic Ester (O-Acylation) Phenol->Ester Kinetic O-Acylation AcylCl Acyl Chloride (+ AlCl3) AcylCl->Ester Direct FC (Difficult) Para Para-Hydroxyketone (Kinetic) Complex->Para Harsh Conditions (Low Yield) IonPair Acylium Ion Pair (Solvent Cage) Ester->IonPair Lewis Acid Activation Ortho Ortho-Hydroxyketone (Thermodynamic) IonPair->Ortho High Temp (>160°C) Non-polar Solvent IonPair->Para Low Temp (<60°C) Polar Solvent

Figure 1: Mechanistic divergence showing the "dead-end" O-coordination in direct FC versus the controlled pathways of Fries Rearrangement.

Part 2: Performance Metrics & Data Analysis

Regioselectivity and Yield Comparison

The Fries Rearrangement allows for "dial-in" regioselectivity based on temperature, a feature largely absent in direct FC acylation of activated phenols.

MetricDirect Friedel-Crafts (Phenol)Fries Rearrangement (Standard AlCl₃)Catalytic Fries (Green/MSA)
Primary Challenge O-acylation vs C-acylation competitionStoichiometric waste (Al salts)Reagent cost
Ortho-Selectivity Poor (Steric hindrance dominates)High (>160°C, thermodynamic)Moderate
Para-Selectivity Moderate (Electronic control)High (<60°C, kinetic)Very High (92%+)
Typical Yield 40–55% (Mixed isomers)80–92% (Isomer specific)90–99%
Atom Economy Low (1:1.2 AlCl₃ consumed)Low (1:2 AlCl₃ consumed)High (Catalytic MSA)

Data Source: Comparative analysis of p-hydroxyacetophenone synthesis yields [1, 2].[5][6]

Atom Economy & Waste[7][8][9]
  • Traditional FC/FR: Both traditionally require stoichiometric AlCl₃ because the product (hydroxyketone) acts as a bidentate ligand, trapping the aluminum. This results in a 1:1 molar waste of aluminum salts upon hydrolysis.

  • Modern Efficiency: The use of Methanesulfonic Acid (MSA) or Triflic Acid (TfOH) allows for cleaner workups and potential catalyst recycling, significantly improving the E-factor of the process [3].

Part 3: Experimental Protocols

Protocol A: High-Efficiency Catalytic Fries Rearrangement (Green)

Best for: High yield synthesis of para-hydroxyketones with minimal metal waste.

System: Phenyl Acetate → 4-Hydroxyacetophenone Catalyst: Methanesulfonic Acid (MSA)[7]

  • Preparation: Charge a reaction vessel with Phenyl Acetate (1.0 equiv) and Methanesulfonic Acid (MSA) (5-8 equiv).

    • Note: MSA acts as both catalyst and solvent, eliminating the need for chlorinated solvents like DCM or nitrobenzene.

  • Reaction: Heat the mixture to 90°C for 1–2 hours .

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the ester spot (Rf ~0.8) and appearance of the ketone (Rf ~0.4) indicates completion.

  • Quench: Cool to room temperature. Pour the mixture slowly into crushed ice/water (10 volumes).

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water, and dry.

    • Expected Yield: 90–92% para-isomer.

    • Purification: Recrystallization from water/ethanol if necessary.

Protocol B: Ortho-Selective Traditional Fries Rearrangement

Best for: Accessing thermodynamically stable ortho-isomers (e.g., for salicylic acid derivatives).

System: Phenyl Acetate → 2-Hydroxyacetophenone[1]

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Mixing: Add Phenyl Acetate (1.0 equiv) and anhydrous AlCl₃ (1.2 equiv).

    • Caution: Do not use solvent (Neat reaction).[2][8] Solvents like nitrobenzene favor the para product.[2]

  • Heating: Heat the mixture to 160°C (oil bath) for 1 hour . HCl gas will evolve; use a trap.

    • Mechanism:[4][9] High thermal energy overcomes the activation barrier for the ortho position and favors the thermodynamically stable chelated aluminum complex.

  • Hydrolysis: Cool to 0°C. Cautiously add dilute HCl to break the aluminum complex.

  • Isolation: Steam distillation.[2]

    • Why? The ortho-isomer is steam volatile due to intramolecular hydrogen bonding; the para-isomer is not.[2] This provides a self-purifying isolation step.

Part 4: Decision Matrix

Use this logic flow to determine the optimal synthetic route for your target molecule.

DecisionTree Start Target: Hydroxyaryl Ketone Q1 Is the substrate a free Phenol? Start->Q1 Q2 Is Regioselectivity Critical? Q1->Q2 Yes FC_Route Direct Friedel-Crafts Q1->FC_Route No (Alkoxy/Arene) Q2->FC_Route No (Mixture OK) FR_Route Fries Rearrangement Q2->FR_Route Yes (High Purity Needed) Q3 Target Isomer? FR_Route->Q3 Method_A Method: Low T (<60°C) Polar Solvent (Nitrobenzene) Q3->Method_A Para (Kinetic) Method_B Method: High T (>160°C) Neat / Non-polar Q3->Method_B Ortho (Thermodynamic)

Figure 2: Decision matrix for selecting synthesis strategy based on substrate and target isomer.

References
  • Fries Rearrangement in Methane Sulfonic Acid. Commarieu, A., et al. Journal of Molecular Catalysis A: Chemical, 2002.[7] Link

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Mansour, K.D., et al. Advanced Journal of Chemistry, Section A, 2024. Link

  • Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie International Edition, 2017. Link

  • Fries Rearrangement. Organic Chemistry Portal. Link

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 1-Chloro-4'-hydroxybenzophenone

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is not merely a procedural formality—it is the bedrock of s...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides essential, in-depth technical and safety information for the handling of 1-Chloro-4'-hydroxybenzophenone, a compound often utilized in synthetic chemistry. Our goal is to empower you with the knowledge to manage this substance confidently and safely, from initial handling to final disposal, thereby fostering a secure and productive research environment.

Understanding the Hazard Profile

1-Chloro-4'-hydroxybenzophenone is a solid chemical that requires careful handling due to its potential health effects. Based on available safety data, it is classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation if inhaled as a dust.[1] The primary routes of exposure are dermal contact, eye contact, and inhalation of airborne particles. While comprehensive toxicological data for this specific compound is not extensively published, its structural similarity to other halogenated phenols and benzophenones necessitates a cautious approach, treating it as a potential sensitizer and irritant.[2][3]

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation May cause redness, itching, or inflammation upon contact.[1]Dermal Contact
Serious Eye Irritation Can cause significant irritation, redness, and discomfort.[1]Eye Contact
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[1]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with 1-Chloro-4'-hydroxybenzophenone. The following recommendations are based on a risk assessment of its known hazards.

Hand Protection: Selecting the Right Gloves
  • Primary Recommendation: Nitrile gloves are a suitable choice for handling the solid compound and for protection against incidental splashes.[4][5] Nitrile offers good resistance to a range of chemicals and provides a reliable barrier against solid particulates.

  • For Extended Handling or Immersion: If prolonged contact or immersion is anticipated, double-gloving with nitrile gloves or using a thicker gauge glove is recommended. For situations involving solutions, particularly with aggressive organic solvents, consulting a detailed chemical resistance chart is crucial.[2][6][7][8][9][10][11][12]

  • Inspection is Key: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Eye and Face Protection

To prevent eye irritation from airborne dust or accidental splashes, appropriate eye protection is mandatory.

  • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities of the solid.

  • Splash Hazard: When preparing solutions or if there is a risk of splashing, chemical safety goggles should be worn. For larger quantities or procedures with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.[3]

Body Protection

A standard laboratory coat should be worn to protect street clothing and prevent skin exposure. Ensure the lab coat is fully buttoned. For tasks with a higher potential for contamination, a chemically resistant apron over the lab coat is advisable.

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary means of controlling exposure to airborne dust. Respiratory protection should be used as a secondary measure.

  • For Weighing and Handling Solids: If weighing or handling the powder outside of a ventilated enclosure, or if dust generation is likely, a NIOSH-approved N95, R95, or P95 disposable filtering facepiece respirator is recommended to prevent inhalation of particulates.[13] For higher concentrations or as determined by your institution's safety assessment, a respirator with a higher protection factor may be necessary.[5][14]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 1-Chloro-4'-hydroxybenzophenone minimizes the risk of exposure and ensures operational efficiency.

Weighing the Solid Compound

The process of weighing a powdered chemical presents a significant risk of generating airborne dust. The following "Tare Method" within a ventilated enclosure is the recommended procedure:

  • Preparation: Don all required PPE (lab coat, safety glasses/goggles, and nitrile gloves).

  • Use a Ventilated Enclosure: Whenever possible, conduct all manipulations of the solid compound within a certified chemical fume hood to capture any generated dust.

  • Taring the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and press the "tare" button to zero the reading.

  • Adding the Compound: Move the tared container into the chemical fume hood. Carefully add the desired amount of 1-Chloro-4'-hydroxybenzophenone to the container. Use a disposable spatula to minimize contamination of reusable lab equipment.

  • Sealing and Re-weighing: Securely close the container and wipe the exterior with a damp cloth to remove any residual powder before moving it back to the balance for an accurate weight measurement.

  • Adjustments: If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove the compound.

Disposal Plan: Managing Waste Streams Safely and Compliantly

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection. As a halogenated organic compound, 1-Chloro-4'-hydroxybenzophenone and its associated waste must be managed as hazardous waste.

Waste Segregation

Establish clearly labeled, separate waste containers for the following:

  • Solid Chemical Waste: Unused or waste 1-Chloro-4'-hydroxybenzophenone powder.

  • Contaminated Solid Waste: Disposable items that have come into contact with the chemical, such as gloves, weigh boats, paper towels, and contaminated PPE.

  • Liquid Chemical Waste: Any solutions containing 1-Chloro-4'-hydroxybenzophenone. This waste stream should be further segregated based on the solvent used (e.g., halogenated or non-halogenated solvents).

Step-by-Step Disposal Protocol
  • Solid Chemical Waste:

    • Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name ("1-Chloro-4'-hydroxybenzophenone"), and the associated hazards (Irritant).

  • Contaminated Solid Waste:

    • Place all contaminated disposable items, including gloves, weigh paper, and cleaning materials, into a designated plastic bag or container labeled as hazardous waste.[15]

  • Liquid Waste:

    • Collect solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous waste.[16][17]

Emergency Procedures: Immediate Actions for Exposure and Spills

Preparedness is paramount. All personnel handling this chemical should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

For small spills of solid 1-Chloro-4'-hydroxybenzophenone:

  • Alert and Isolate: Notify others in the immediate area and restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves. If the powder is significantly disturbed, an N95 respirator is recommended.

  • Containment: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[18]

  • Clean-up: Carefully scoop the material and the damp paper towel into a designated hazardous waste container.[18][19] Avoid dry sweeping, which can generate dust.[20]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials in the contaminated solid waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Conclusion

By integrating these safety protocols into your daily laboratory workflow, you can handle 1-Chloro-4'-hydroxybenzophenone with a high degree of confidence and safety. This guide serves as a comprehensive resource, but it is essential to supplement this information with your institution's specific safety policies and the Safety Data Sheet (SDS) for the compound. A proactive and informed approach to chemical safety is the cornerstone of responsible and groundbreaking research.

References

  • SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). (2011, August 30). Retrieved from [Link]

  • Personal decontamination - Guide. (2024, February 14). Queensland Government. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps. (2024, July 29). OSHA Outreach Courses. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. Retrieved from [Link]

  • PPE and Decontamination for non-Aerosol Generating Procedures in Orthodontics (non-AGPs). (2020, May 11). British Orthodontic Society. Retrieved from [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Retrieved from [Link]

  • PPE and Decontamination | Substance Use. (2024, September 20). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Chemical Resistance Reference Chart. Medicom. Retrieved from [Link]

  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested against the chemicals contained in this chart. Microflex. Retrieved from [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Boston University Environmental Health and Safety. Retrieved from [Link]

  • KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Retrieved from [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. Retrieved from [Link]

  • Phenol. (2000, January). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide. University of Florida Environmental Health and Safety. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GC/MS. (1996, November). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Glove Selection Chart. University of South Carolina Environmental Health and Safety. Retrieved from [Link]

  • Chemical resistance list - disposable gloves. BINGOLD. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (2019, October 30). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemical Resistance Selection Chart for Protective Gloves. East Carolina University Office of Environmental Health and Safety. Retrieved from [Link]

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